H-Lys-Leu-OH
Description
Lys-Leu has been reported in Brassica napus, Panax ginseng, and Saccharomyces cerevisiae with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7369-79-1 |
|---|---|
Molecular Formula |
C12H25N3O3 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-/m0/s1 |
InChI Key |
ATIPDCIQTUXABX-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N |
physical_description |
Solid |
sequence |
KL |
Synonyms |
L-Lys-Leu L-lysyl-leucine lysyl-leucine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of H-Lys-Leu-OH (Lysyl-Leucine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Lys-Leu-OH, also known as Lysyl-Leucine, is a dipeptide composed of the amino acids L-lysine and L-leucine.[1] This document provides a comprehensive overview of its chemical structure. A detailed description of the constituent amino acids and the formation of the peptide bond is provided. Quantitative physicochemical data are summarized, and a visualization of the molecular structure is presented to aid in research and development applications.
Chemical Identity and Structure
This compound is a dipeptide formed from the condensation of two essential amino acids, L-lysine and L-leucine.[1] The notation "H-" signifies a free amino group (-NH₂) at the N-terminus, which belongs to the lysine residue. The "-OH" signifies a free carboxyl group (-COOH) at the C-terminus, belonging to the leucine residue.
The systematic IUPAC name for this dipeptide is (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid.[1]
Constituent Amino Acids
-
L-Lysine (Lys, K): Lysine is a basic, α-amino acid. Its structure includes an α-amino group, an α-carboxylic acid group, and a side chain containing a butyl group terminated with an amino group (ε-amino group). This side chain gives lysine its basic properties.
-
L-Leucine (Leu, L): Leucine is an essential α-amino acid with a non-polar, aliphatic isobutyl side chain.[2][3] It is a branched-chain amino acid (BCAA).
Peptide Bond Formation
The formation of this compound involves a dehydration synthesis reaction, creating a peptide bond. The α-carboxyl group of L-lysine condenses with the α-amino group of L-leucine. This reaction results in the loss of one water molecule and the formation of a covalent amide linkage (-CO-NH-) between the two amino acid residues.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅N₃O₃ | [1][4] |
| Molecular Weight | 259.35 g/mol | [4][5] |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid | [1] |
| CAS Number | 7369-79-1 | [1][4] |
| Synonyms | Lys-Leu, L-lysyl-L-leucine, Lysylleucine | [1] |
Experimental Protocols: Synthesis Methodology
Conceptual Protocol for Dipeptide Synthesis (Solution-Phase)
The synthesis of this compound is typically achieved through peptide coupling chemistry. A generalized protocol involves the following key steps:
-
Protection of Functional Groups: To ensure specific peptide bond formation between the α-carboxyl of lysine and the α-amino of leucine, other reactive functional groups must be protected.
-
The α-amino and ε-amino groups of lysine are protected, often with Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.
-
The carboxyl group of leucine is protected, typically as a methyl or ethyl ester.
-
-
Activation of Carboxyl Group: The free α-carboxyl group of the N-terminally protected lysine is activated using a coupling reagent (e.g., DCC, HBTU, HATU). This converts the hydroxyl of the carboxyl group into a better leaving group, facilitating nucleophilic attack.
-
Peptide Bond Formation (Coupling): The activated lysine derivative is reacted with the C-terminally protected leucine. The free α-amino group of leucine attacks the activated carboxyl carbon of lysine, forming the peptide bond.
-
Deprotection: The protecting groups are sequentially removed from the newly formed dipeptide. The choice of deprotection reagents depends on the protecting groups used (e.g., piperidine for Fmoc, trifluoroacetic acid for Boc). This step yields the final this compound dipeptide.
-
Purification: The final product is purified from byproducts and unreacted starting materials, typically using techniques like recrystallization or reversed-phase high-performance liquid chromatography (RP-HPLC).
Molecular Structure Visualization
The following diagram illustrates the chemical structure of this compound, detailing the arrangement of its constituent atoms and the peptide bond linking the lysine and leucine residues.
Caption: 2D chemical structure of this compound.
References
- 1. Lysyl-Leucine | C12H25N3O3 | CID 7016103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leucine - Wikipedia [en.wikipedia.org]
- 3. rapidnovor.com [rapidnovor.com]
- 4. This compound 97% | CAS: 7369-79-1 | AChemBlock [achemblock.com]
- 5. Leucyl-lysine | C12H25N3O3 | CID 9816627 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Nexus of H-Lys-Leu-OH: A Technical Guide to its Multifaceted Roles
For Immediate Release
Shanghai, China – December 14, 2025 – The dipeptide H-Lys-Leu-OH, also known as Lysyl-Leucine, is emerging as a significant biomolecule with a diverse range of biological activities. This technical guide provides an in-depth analysis of its functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its proposed signaling pathways, intended for researchers, scientists, and professionals in drug development.
Abstract
This compound is a dipeptide composed of the essential amino acids lysine and leucine. Recent studies have elucidated its involvement in critical cellular processes, including cell proliferation, apoptosis, and the oxidative stress response. It has demonstrated notable antioxidant and anti-glycation properties, contributing to an extended lifespan in model organisms. Furthermore, emerging evidence suggests its role in modulating cellular signaling cascades, positioning it as a molecule of interest for therapeutic and nutraceutical applications. This document synthesizes the current understanding of this compound's biological significance.
Core Biological Activities
The biological relevance of this compound is underscored by its impact on fundamental cellular and physiological processes. Key activities include its antioxidant and anti-aging effects, as well as its influence on cell survival and proliferation.
Antioxidant and Anti-aging Properties
This compound exhibits significant antioxidant capabilities by scavenging harmful reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the aging process and the pathogenesis of numerous diseases. Studies in the nematode Caenorhabditis elegans have shown that treatment with this dipeptide leads to a notable extension of lifespan, underscoring its anti-aging potential.
Regulation of Cell Proliferation and Apoptosis
In organotypic cultures of rat spleen tissue, this compound has been observed to stimulate cell proliferation. This is evidenced by an increase in the expression of the proliferation marker Ki67. Concurrently, the dipeptide has been shown to decrease the expression of the tumor suppressor protein p53, a key regulator of apoptosis, suggesting a role in promoting cell survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the biological effects of this compound.
| Parameter | Organism/System | Concentration | Result |
| Cell Proliferation | |||
| Ki67 Expression Increase | Rat Spleen Organ Culture | 0.01 ng/mL | 48 ± 10% increase compared to control |
| Ki67 Expression Increase | Rat Spleen Organ Culture | 0.05 ng/mL | 37 ± 8% increase compared to control |
| Apoptosis | |||
| p53 Expression Decrease | Rat Spleen Organ Culture | 0.01 ng/mL | 35 ± 11% decrease compared to control |
| p53 Expression Decrease | Rat Spleen Organ Culture | 0.05 ng/mL | 27 ± 6% decrease compared to control |
| Lifespan Extension | |||
| Mean Lifespan Increase | C. elegans | Not Specified | 20.9% increase compared to control |
| Antioxidant Activity | |||
| Superoxide Radical Scavenging | In vitro assay | Not Specified | Higher than Lys-Leu (KL) dipeptide |
| DPPH Radical Scavenging | In vitro assay | Not Specified | Exhibited scavenging activity |
| Hydroxyl Radical Scavenging | In vitro assay | Not Specified | Exhibited scavenging activity |
Table 1: Summary of Quantitative Biological Effects of this compound.
| Dipeptide | Assay | IC50 Value (mM) |
| Lys-His | Superoxide Anion Scavenging | 2.5 |
| Lys-His | Hydroxyl Radical Scavenging | 1.02 |
Table 2: Comparative IC50 Values for Antioxidant Activity of a Similar Dipeptide. [1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Organotypic Rat Spleen Culture
This protocol is designed to maintain the three-dimensional structure and cellular interactions of spleen tissue in vitro, allowing for the study of cellular responses to external stimuli.
-
Tissue Preparation: Spleens are aseptically harvested from 3-month-old rats. The tissue is cut into explants of approximately 1-2 mm³.
-
Culture Medium: The explants are cultured in a medium consisting of RPMI-1640, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: this compound is dissolved in the culture medium to achieve final concentrations ranging from 0.001 to 10 ng/mL.
-
Incubation: The cultures are maintained in a humidified incubator at 37°C with 5% CO₂ for 48-72 hours.
-
Analysis: Following incubation, the tissue explants are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Immunohistochemistry is then performed using antibodies against Ki67 and p53 to assess cell proliferation and apoptosis, respectively.
Caenorhabditis elegans Lifespan Assay
This assay is a standard method for evaluating the effects of compounds on the lifespan of the nematode C. elegans.
-
Worm Synchronization: A population of age-synchronized adult worms is obtained by allowing gravid hermaphrodites to lay eggs on nematode growth medium (NGM) plates seeded with E. coli OP50. The adult worms are then removed.
-
Treatment: The synchronized L4 larvae are transferred to fresh NGM plates containing the this compound dipeptide mixed into the medium or supplied with the bacterial food source. A control group is maintained on standard NGM plates.
-
Lifespan Scoring: The worms are transferred to fresh plates daily for the first few days of adulthood to separate them from their progeny. The viability of the worms is scored every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Reactive Oxygen Species (ROS) Scavenging Assays
These in vitro assays are used to quantify the antioxidant capacity of a compound.
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH system.
-
The reaction mixture contains NADH, phenazine methosulfate, and nitroblue tetrazolium (NBT).
-
Various concentrations of this compound are added to the reaction mixture.
-
The reduction of NBT by superoxide radicals to form formazan is measured spectrophotometrically at 560 nm. The inhibition of formazan formation indicates superoxide scavenging activity.
Signaling Pathways
While the precise signaling pathways modulated by this compound are still under active investigation, current evidence points towards the involvement of the Calcium-Sensing Receptor (CaSR) and potentially the mTOR pathway, due to its leucine component.
Proposed Calcium-Sensing Receptor (CaSR) Activation Pathway
Dipeptides have been shown to activate the CaSR on the basolateral membrane of intestinal epithelial cells. This activation is proposed to trigger a downstream signaling cascade that enhances dipeptide absorption.
References
The Natural Occurrence and Biological Significance of Lysyl-Leucine: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The dipeptide lysyl-leucine, a molecule comprised of the essential amino acids lysine and leucine, is increasingly recognized for its presence in various natural sources and its potential biological activities. As a product of protein hydrolysis, its occurrence is widespread, and its constituent amino acids are key players in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the natural occurrence of lysyl-leucine, detailed methodologies for its detection and quantification, and an exploration of its known and potential biological roles, with a particular focus on cellular signaling pathways.
Natural Occurrence of Lysyl-Leucine
Lysyl-leucine is found in a variety of food products, particularly those that have undergone fermentation or aging processes, which facilitate the breakdown of proteins into smaller peptides and amino acids. It is also present as a constituent of larger proteins in numerous organisms.
Occurrence in Food Products
The concentration of lysyl-leucine can vary significantly depending on the food source, processing methods, and duration of aging or fermentation. Quantitative data from available literature is summarized in the table below.
| Food Product | Form | Concentration | Reference |
| Jinhua Ham | Leu-Lys | ~118 µg/g | [1] |
| Fermented Soybean | Lys-Leu | ~50 µg/g | [1] |
| Spanish Dry-Cured Ham | Lys-Leu | Present | [2] |
Endogenous Occurrence
While comprehensive quantitative data on endogenous lysyl-leucine levels in human tissues and fluids are limited, studies on dipeptide distribution in mammalian systems suggest their presence in various organs as intermediates of protein turnover. Research in animal models has shown organ-specific dipeptide profiles, indicating that the concentration of dipeptides like lysyl-leucine may vary between tissues such as the muscle, liver, and brain[3][4]. The transport of lysine and leucine across the blood-brain barrier has been documented, suggesting the potential for their dipeptides to be present in the central nervous system[5].
Experimental Protocols for Detection and Quantification
The accurate detection and quantification of lysyl-leucine in complex biological matrices require sensitive and specific analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose.
Sample Preparation and Extraction
The extraction of dipeptides from biological samples is a critical step to remove interfering substances and enrich the analyte of interest.
Protocol for Extraction from Meat Samples: [2][6][7]
-
Homogenization: Homogenize 50 g of the meat sample with 200 mL of 0.01 N HCl in a stomacher for 8 minutes at 4°C.
-
Centrifugation and Filtration: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C and filter the supernatant through glass wool.
-
Protein Precipitation: Add three volumes of ethanol to the filtrate and incubate at 4°C for 20 hours to precipitate proteins.
-
Second Centrifugation and Evaporation: Centrifuge again at 12,000 x g for 20 minutes at 4°C. Evaporate the ethanol from the supernatant.
-
Lyophilization: Lyophilize the resulting aqueous extract to obtain the crude peptide fraction.
-
Reconstitution: Resuspend the lyophilized powder in ultrapure water for further analysis.
Workflow for Sample Extraction from Meat:
UPLC-MS/MS Quantification
This method allows for the sensitive and specific quantification of multiple dipeptides simultaneously.
Instrumentation and Conditions (adapted from[3][8]):
-
UPLC System: A system capable of binary gradient elution.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar dipeptides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from high organic to high aqueous mobile phase.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for lysyl-leucine.
Derivatization (Optional):
For enhanced sensitivity and chromatographic retention, pre-column derivatization can be employed. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to label the primary and secondary amines of the dipeptides[8].
UPLC-MS/MS Analysis Workflow:
References
- 1. [PDF] Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR. | Semantic Scholar [semanticscholar.org]
- 2. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Amino acid transport across the human blood-CSF barrier. An evaluation graph for amino acid concentrations in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative method for detecting meat contamination based on specific polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
The Dipeptide H-Lys-Leu-OH: A Technical Guide to its Potential Functions in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Lys-Leu-OH, composed of the essential amino acids L-lysine and L-leucine, is emerging as a molecule of interest in cellular metabolism and signaling. While direct research on this compound is in its early stages, the well-documented roles of its constituent amino acids provide a strong foundation for understanding its potential biological activities. This technical guide synthesizes the current knowledge, offering insights into the hypothesized functions of this compound in cellular pathways, supported by data on related peptides and its individual amino acid components. This document aims to serve as a resource for researchers and professionals in drug development, providing a framework for future investigation into the therapeutic potential of this dipeptide.
Introduction
Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from nutrient absorption to cell signaling.[1] this compound, a dipeptide of L-lysine and L-leucine, is of particular interest due to the critical roles these amino acids play in fundamental cellular processes. Leucine is a potent activator of the mTOR signaling pathway, a master regulator of cell growth and protein synthesis, while lysine is crucial for protein structure and function through extensive post-translational modifications.[2][3] This guide explores the potential cellular functions of this compound, drawing upon existing research on its isomer, L-Leu-Lys, and the well-established pathways of its constituent amino acids.
Potential Cellular Functions and Signaling Pathways
The biological effects of this compound are likely mediated through two primary mechanisms: 1) transport into the cell followed by hydrolysis into L-lysine and L-leucine, thereby influencing their respective pathways, or 2) direct interaction of the intact dipeptide with cellular components.
Modulation of the mTOR Signaling Pathway
Leucine is a well-established, potent activator of the mammalian target of rapamycin (mTOR) pathway, a central signaling cascade that integrates signals from nutrients, growth factors, and cellular energy status to regulate cell growth, proliferation, and metabolism.[2][4] It is highly probable that this compound, upon cellular uptake and hydrolysis, releases leucine, which can then stimulate mTORC1 activity.
-
Mechanism of Leucine-Mediated mTORC1 Activation: Leucine activates mTORC1 by binding to its intracellular sensor, Sestrin2, which leads to the dissociation of the GATOR2 complex from GATOR1. This allows for the Rag GTPases to become GTP-loaded and recruit mTORC1 to the lysosomal surface, where it is activated by Rheb.
-
Downstream Effects: Activated mTORC1 phosphorylates several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.
Figure 1: Hypothesized mTOR signaling pathway activation by this compound.
Antioxidant and Anti-glycation Activities
Studies on the dipeptides Leu-Lys (LK) and Lys-Leu (KL) have demonstrated their antioxidant and anti-glycation properties in vitro.[5] In a study using C. elegans, both dipeptides extended lifespan, with LK showing a more pronounced effect.[5] LK was also found to reduce intracellular reactive oxygen species (ROS) and suppress the formation of advanced glycation end products (AGEs), which are implicated in aging and various pathologies.[5]
| Dipeptide | Mean Lifespan Extension in C. elegans | Reference |
| Leu-Lys (LK) | 20.9% | [5] |
| Lys-Leu (KL) | 11.7% | [5] |
Table 1: Effects of Leu-Lys and Lys-Leu on the lifespan of C. elegans.
Influence on Cell Proliferation and Apoptosis
Research on the isomer L-Leu-Lys has shown its ability to stimulate cell proliferation in organotypic tissue cultures of rat spleen.[6] This effect was associated with an increase in the expression of the proliferation marker Ki67 and a decrease in the expression of the tumor suppressor p53.[6] These findings suggest a potential role for Lys-Leu dipeptides in regulating the cell cycle and apoptosis.
| Dipeptide | Concentration Range | Effect on Cell Proliferation | Ki67 Expression | p53 Expression | Reference |
| L-Leu-Lys | 0.001 - 10 ng/ml | Stimulating | Increased | Decreased | [6] |
Table 2: Effects of L-Leu-Lys on cell proliferation and apoptosis markers in rat spleen tissue culture.
Role in Protein Structure and Function via Lysine Metabolism
Upon hydrolysis, the lysine component of this compound can be incorporated into proteins, where its side chain is a target for a wide array of post-translational modifications (PTMs).[3] These PTMs, including acetylation, methylation, ubiquitination, and SUMOylation, are critical for regulating protein stability, localization, and activity, thereby influencing numerous signaling pathways.[3]
Experimental Protocols
Detailed experimental protocols for the direct study of this compound are not yet established in the literature. However, based on the methodologies used for its constituent amino acids and related peptides, the following protocols can be adapted.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., muscle cells for mTOR signaling, immune cells for proliferation assays).
-
Culture Conditions: Maintain cells in standard culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS). Treat cells with a range of concentrations of the dipeptide for various time points.
Western Blotting for mTOR Pathway Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-S6K1, phospho-4E-BP1) and their total protein counterparts.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities using densitometry software.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound for the desired duration.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
In Vitro Antioxidant Activity (DPPH Assay)
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity.
Figure 2: A proposed experimental workflow for investigating this compound functions.
Conclusion and Future Directions
The dipeptide this compound holds significant potential as a bioactive molecule, primarily through the established cellular functions of its constituent amino acids, L-lysine and L-leucine. The hypothesized roles in modulating mTOR signaling, exhibiting antioxidant properties, and influencing cell proliferation warrant further investigation. Future research should focus on elucidating the specific mechanisms of action of the intact dipeptide, its transport and metabolism, and its efficacy in various in vitro and in vivo models. Such studies will be crucial for unlocking the therapeutic potential of this compound in areas such as metabolic disorders, age-related diseases, and immunology.
References
- 1. Peptide - Wikipedia [en.wikipedia.org]
- 2. Leucine - Wikipedia [en.wikipedia.org]
- 3. Why always lysine? The ongoing tale of one of the most modified amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appliedcellbiology.com [appliedcellbiology.com]
Chemical and Physical Properties
An In-depth Technical Guide to H-Lys-Leu-OH
This technical guide provides a comprehensive overview of the dipeptide this compound (L-lysyl-L-leucine), including its chemical properties, synthesis, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
This compound is a dipeptide composed of the essential amino acids L-lysine and L-leucine.[1] Its chemical identity is well-defined, and its properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7369-79-1 | [2] |
| Molecular Formula | C12H25N3O3 | [2] |
| Molecular Weight | 259.35 g/mol | [2] |
| IUPAC Name | L-lysyl-L-leucine | [2] |
| SMILES | CC(C)C--INVALID-LINK--NC(--INVALID-LINK--N)=O | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis of this compound
The chemical synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general methodology for the synthesis of this compound.
-
Resin Selection and Preparation : A Wang resin or 2-chlorotrityl chloride resin is suitable for synthesizing a peptide with a C-terminal carboxylic acid. The first amino acid, Fmoc-Leu-OH, is loaded onto the resin.
-
SPPS Cycle : The synthesis proceeds from the C-terminus (Leucine) to the N-terminus (Lysine) through repetitive cycles. Each cycle consists of two main steps:
-
Fmoc-Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling : The next N-terminally protected amino acid, Fmoc-Lys(Boc)-OH, is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected amino acid on the resin. The Boc (tert-butyloxycarbonyl) group protects the epsilon-amino group of the lysine side chain.
-
-
Cleavage and Deprotection : Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Boc) are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Characterization : The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Biological Activities and Applications
This compound and its isomer, H-Leu-Lys-OH, have demonstrated a range of biological activities, making them subjects of interest for nutritional science, pharmacology, and drug development.
Anti-aging and Antioxidant Effects
Studies using the model organism Caenorhabditis elegans have shown that dipeptides composed of leucine and lysine exhibit antioxidant and antiglycation properties.[3]
-
Lifespan Extension : Treatment with the isomeric dipeptide Leu-Lys (LK) prolonged both the mean and maximum lifespan of C. elegans.[3]
-
Stress Reduction : The dipeptide was found to suppress intracellular Reactive Oxygen Species (ROS) and reduce blue autofluorescence, which is an indicator of aging and glycation in C. elegans.[3] These findings suggest that Lys-Leu dipeptides could be valuable as functional food ingredients with anti-aging potential.[3]
Table 2: Effects of Leu-Lys Dipeptide on C. elegans Lifespan and Aging Markers
| Parameter | Observation |
| Mean Lifespan | Significantly prolonged |
| Maximum Lifespan | Significantly prolonged |
| Intracellular ROS | Suppressed |
| Blue Autofluorescence (Aging Marker) | Suppressed |
Data sourced from a study on the isomeric dipeptide Leu-Lys.[3]
Regulation of Muscle Protein Synthesis
Research in aquaculture has highlighted the nutritional benefits of Lys-Leu dipeptides over their free amino acid counterparts. A study on turbot (Scophthalmus maximus) demonstrated that dietary supplementation with Lys-Leu dipeptide is utilized more efficiently for growth and muscle development.[4][5]
-
Improved Growth Performance : Compared to diets supplemented with crystalline (free) amino acids, the Lys-Leu dipeptide group showed a significantly higher protein efficiency ratio.[5]
-
Modulation of Gene Expression : The dipeptide significantly influenced the expression of genes related to muscle protein metabolism.[4] Specifically, the expression of key genes in the protein synthesis pathway, such as Akt2, TOR, and S6k1, was highest in the dipeptide-fed group.[4]
Table 3: Relative Gene Expression in Turbot Muscle
| Gene | Function | Relative Expression (Dipeptide vs. Free AAs) |
| Akt2 | Cell survival, protein synthesis | Highest in dipeptide group |
| TOR | Master regulator of cell growth | Highest in dipeptide group |
| S6k1 | Promotes protein synthesis | Highest in dipeptide group |
| MuRF1 | Muscle protein degradation (atrophy) | Lower in dipeptide group |
Data adapted from Wei et al., 2020.[4]
Cell Proliferation
The isomeric dipeptide L-Leu-Lys has been shown to have a stimulatory effect on cell proliferation in organotypic tissue cultures of rat spleen.[6] At very low concentrations (0.001 - 10 ng/ml), the dipeptide increased the expression of the proliferation marker Ki67 and decreased the expression of the tumor suppressor p53.[6] This suggests a potential role in regulating cell cycle and tissue growth.
Conclusion
This compound is a dipeptide with significant biological activities that warrant further investigation. Its defined chemical properties and established synthesis protocols facilitate its use in research. The observed anti-aging, antioxidant, and muscle growth-promoting effects position this compound and related dipeptides as promising candidates for applications in nutritional supplements, functional foods, and therapeutic development. Future research should focus on elucidating the precise molecular mechanisms underlying its effects in mammalian systems and exploring its potential in clinical settings.
References
- 1. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 7369-79-1 | AChemBlock [achemblock.com]
- 3. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. appliedcellbiology.com [appliedcellbiology.com]
An In-depth Technical Guide to the Molecular Weight of L-lysyl-L-leucine
This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of the dipeptide L-lysyl-L-leucine. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document outlines the key quantitative data, a detailed experimental protocol for molecular weight determination, and logical diagrams to illustrate core concepts.
Quantitative Data Summary
The physicochemical properties of L-lysyl-L-leucine have been computationally determined and are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Weight | 259.35 g/mol | PubChem[1] |
| Monoisotopic Mass | 259.18959167 Da | PubChem[1] |
| Molecular Formula | C₁₂H₂₅N₃O₃ | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid | PubChem[1] |
| Topological Polar Surface Area | 118 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 9 | PubChem[1] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The precise molecular weight of L-lysyl-L-leucine can be experimentally verified using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS). This technique is highly sensitive and provides accurate mass measurements.
Objective: To determine the monoisotopic mass of L-lysyl-L-leucine.
Materials:
-
L-lysyl-L-leucine standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
ESI-TOF Mass Spectrometer
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of L-lysyl-L-leucine at a concentration of 1 mg/mL in HPLC-grade water.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with a solvent mixture of 50:50 (v/v) acetonitrile and water, containing 0.1% formic acid. The formic acid aids in the ionization process by promoting protonation.
-
-
Instrumentation Setup:
-
Calibrate the ESI-TOF mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the instrument to positive ion mode, as the amino groups in the dipeptide are readily protonated.
-
Key instrument parameters:
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Mass Range: 100-500 m/z
-
-
-
Sample Infusion and Data Acquisition:
-
Infuse the prepared sample solution directly into the ESI source at a constant flow rate of 10 µL/min using a syringe pump.
-
Acquire mass spectra over the specified m/z range. The data acquisition software will record the intensity of ions at each mass-to-charge ratio.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum. In positive ion mode, L-lysyl-L-leucine is expected to be detected primarily as the singly protonated molecular ion [M+H]⁺.
-
Identify the peak corresponding to the [M+H]⁺ ion. Its m/z value will be approximately 260.1968 (259.1896 Da + 1.0072 Da for H⁺).
-
The experimentally determined mass can then be compared to the theoretical monoisotopic mass (259.18959167 Da) to confirm the identity and purity of the compound.[1]
-
Visualizations
The following diagrams illustrate the logical and experimental workflows related to the molecular weight of L-lysyl-L-leucine.
References
The Biological Nexus: A Technical Guide to the Bioactivity of Leucine-Containing Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dipeptides, comprising two amino acids linked by a peptide bond, are increasingly recognized not merely as metabolic intermediates but as potent bioactive molecules. Their enhanced absorption kinetics via specific transporters like PepT1 and PepT2, compared to free-form amino acids, positions them as entities of significant pharmacological interest. Among these, dipeptides containing the essential branched-chain amino acid leucine are of particular importance. Leucine itself is a critical regulator of pivotal cellular processes, most notably the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, which governs cell growth, protein synthesis, and metabolism.[1][2][3] This guide provides an in-depth exploration of the multifaceted biological activities of leucine-containing dipeptides, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways they modulate.
Enhanced Anabolic Signaling and Muscle Protein Synthesis
Perhaps the most well-documented activity of a leucine-containing dipeptide is the potent stimulation of muscle protein synthesis by dileucine (Leu-Leu). Research indicates that dileucine is more effective than its constituent monomer, free leucine, in promoting anabolic processes.
Mechanism of Action: The mTORC1 Signaling Pathway
Leucine-containing dipeptides, particularly dileucine, exert their anabolic effects primarily through the activation of the mTORC1 signaling pathway.[4][5] Upon entering the cell, dileucine appears to be a more potent activator of this pathway than leucine alone. The activation of mTORC1 initiates a cascade that phosphorylates key downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), culminating in increased mRNA translation and protein synthesis.[4][6]
Quantitative Data: Dileucine vs. Leucine
Studies directly comparing the effects of dileucine and leucine ingestion have demonstrated the superior efficacy of the dipeptide form in stimulating muscle protein synthesis (MPS).
| Parameter | Leucine Ingestion (2g) | Dileucine Ingestion (2g) | Outcome | Reference |
| Muscle Protein Synthesis | No significant increase | 42% greater synthesis than leucine | Dileucine is a more potent anabolic trigger. | [7] |
| Cumulative MPS (0-180 min) | 0.047 ± 0.029 %·h⁻¹ | 0.075 ± 0.032 %·h⁻¹ | Significant increase with dileucine (P=0.023). | [4] |
| Muscle Protein Breakdown | No significant difference | No significant difference | Anabolic effect is driven by synthesis, not breakdown inhibition. | [4][7] |
| Plasma Dileucine AUC | Baseline | Significantly increased (P=0.013) | Dileucine is absorbed intact into circulation. | [4] |
Experimental Protocol: Human Muscle Protein Turnover Study
The following protocol outlines the methodology used to quantify the effects of dileucine on muscle metabolism in human subjects.[4][7]
-
Subject Recruitment: Healthy young male participants (n=10) were recruited for a randomized, double-blind, crossover study.[4][7]
-
Fasting: Participants underwent a 12-hour overnight fast before the trial.[7]
-
Isotope Infusion: A primed, continuous intravenous infusion of stable isotopes (L-[ring-¹³C₆]phenylalanine and L-[¹⁵N]phenylalanine) was initiated to trace muscle protein synthesis and breakdown, respectively.[4]
-
Baseline Biopsy: A baseline muscle biopsy was taken from the vastus lateralis muscle.
-
Intervention: Participants consumed a beverage containing either 2 grams of free leucine or 2 grams of dileucine.[4][7]
-
Serial Biopsies & Blood Sampling: Additional muscle biopsies were collected at 30, 60, and 180 minutes post-ingestion.[7] Blood samples were taken at regular intervals throughout the 3-hour post-ingestion period.[8]
-
Analysis: Muscle tissue was analyzed for isotopic enrichment to calculate the fractional synthetic rate (FSR) of myofibrillar proteins. Plasma samples were analyzed for amino acid and dipeptide concentrations.[4]
Antioxidant and Anti-aging Activities
Certain leucine-containing dipeptides exhibit significant antioxidant and antiglycation properties, suggesting their potential as functional food ingredients or therapeutic agents against age-related decline.
Bioactivities of Leucine-Lysine Dipeptides
Dipeptides composed of leucine and lysine (Leu-Lys and Lys-Leu) have demonstrated notable bioactivity in both in vitro and in vivo models.[9] These activities are attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit the formation of advanced glycation end products (AGEs).[9]
| Dipeptide | Activity | Quantitative Result | Model System | Reference |
| Leu-Lys (LK) | Lifespan Extension | 20.9% increase in mean lifespan | C. elegans | [9] |
| Lys-Leu (KL) | Lifespan Extension | 11.7% increase in mean lifespan | C. elegans | [9] |
| Leu-Lys (LK) | ROS Reduction | Significantly decreased intracellular ROS and superoxide levels | C. elegans | [9] |
| Leu-Lys & Lys-Leu | Antiglycation | Significantly inhibited AGEs formation | BSA-glucose model | [9] |
| Leu-Lys (LK) | Antioxidant | Higher superoxide radical scavenging activity than KL | In vitro assay | [9] |
Experimental Protocols
This assay measures the ability of a compound to act as a free radical scavenger.[9]
-
Reagent Preparation: Prepare a 100 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. Prepare dipeptide solutions at a concentration of 10 mg/mL.[9]
-
Reaction: Mix the dipeptide solution with the DPPH solution and incubate at room temperature (20-25°C) for 20 minutes in the dark.[9]
-
Measurement: Measure the absorbance of the mixture at 520 nm using a spectrophotometer. Ethanol is used as a control.[9]
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.[9]
This assay evaluates the inhibition of advanced glycation end product (AGE) formation.[9]
-
Model System: A solution of bovine serum albumin (BSA, 30 mg/mL) and D-glucose (0.6 M) in phosphate buffer (pH 7.2) is used.[9]
-
Incubation: The BSA-glucose mixture is incubated with the dipeptide solution (final concentration, 1 mg/mL) at a controlled temperature.[9]
-
Fluorescence Measurement: At various time points, the specific fluorescence of AGEs is measured (e.g., excitation at 370 nm, emission at 440 nm).
-
Analysis: A significant reduction in fluorescence intensity in the presence of the dipeptide compared to the control (BSA-glucose only) indicates antiglycation activity.[9]
Immunomodulatory Effects and Gut Health
Leucine and its dipeptides play a role in regulating immune responses and maintaining intestinal homeostasis. This includes modulating macrophage polarization and enhancing mucosal immunity.
Macrophage Polarization
Leucine can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and tissue repair. This action is mediated through the mTORC1 pathway, which in turn activates the liver X receptor α (LXRα).[10]
Intestinal Barrier Function
Dietary leucine supplementation has been shown to improve intestinal health by stimulating the secretion of Secretory Immunoglobulin A (SIgA), a key component of mucosal immunity.[11][12] This effect is also linked to the activation of the mTOR pathway and may be associated with beneficial shifts in the gut microbiota, such as an increase in the Firmicutes to Bacteroidetes ratio.[11]
| Intervention | Key Finding | Mechanism | Model | Reference |
| 1.0% Leucine Diet | Increased SIgA secretion in the ileum | Activation of mTOR and p70S6K1 expression | Mice | [11][12] |
| 1.0% Leucine Diet | Shift in Firmicutes:Bacteroidetes ratio | Modulation of gut microbiota | Mice | [11] |
Antimicrobial Activity of D-Leucine Containing Peptides
The strategic incorporation of D-leucine into peptide sequences is a powerful method for enhancing antimicrobial potency while mitigating toxicity to mammalian cells. The D-isomer confers resistance to proteolytic degradation, increasing the peptide's half-life and therapeutic potential.[13]
Quantitative Data: Brevinin-1OS Analogues
A study on the antimicrobial peptide Brevinin-1OS (B1OS) demonstrated that adding a D-leucine residue (B1OS-D-L) dramatically improved its therapeutic profile compared to the parent peptide and an L-leucine analogue (B1OS-L).[13][14]
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | Hemolytic Activity (HC₅₀, µM) | Therapeutic Index | Reference |
| B1OS (Parent) | 32 | 64 | >128 | Low | [13][14] |
| B1OS-L | 2 | 4 | 29.92 | Moderate | [14][15] |
| B1OS-D-L | 2 | 4 | 74.5 | High | [14][15] |
MIC: Minimum Inhibitory Concentration (lower is more potent). HC₅₀: 50% Hemolytic Concentration (higher is safer).
Experimental Protocols
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: Grow bacteria (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: Prepare two-fold serial dilutions of the test peptide in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
This assay measures the peptide's toxicity to red blood cells.[14][15]
-
Erythrocyte Preparation: Obtain fresh red blood cells (e.g., horse erythrocytes) and wash them with a buffered saline solution (e.g., PBS). Prepare a 2% suspension.[15]
-
Peptide Incubation: In a 96-well plate, mix serial dilutions of the peptide with the erythrocyte suspension.
-
Controls: Use PBS as a negative control (0% hemolysis) and a surfactant like Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.
-
Measurement: Centrifuge the plate and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 570 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the concentration of peptide that causes 50% hemolysis.[15]
Conclusion
Leucine-containing dipeptides are emerging as a class of molecules with diverse and potent biological activities. Dileucine demonstrates superior anabolic properties compared to free leucine, making it a prime candidate for applications in clinical nutrition and sports science.[7] Other sequences, such as Leu-Lys, exhibit significant antioxidant and anti-aging potential.[9] Furthermore, the incorporation of D-leucine into peptide backbones represents a viable strategy for developing novel antimicrobial agents with improved safety profiles.[13][14] The common mechanistic thread for many of these activities is the modulation of the mTOR signaling pathway, highlighting its central role in mediating the effects of these dipeptides.[5] Future research should continue to explore the vast chemical space of leucine-containing dipeptides to uncover new therapeutic applications and further elucidate their precise mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Leucine - Wikipedia [en.wikipedia.org]
- 4. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 7. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling pathway [elifesciences.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Characteristics of the H-Lys-Leu-OH Peptide Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the peptide bond in the dipeptide H-Lys-Leu-OH (Lys-Leu). It delves into the structural and physicochemical properties of this specific peptide linkage, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis. This document is intended to be a valuable resource for professionals in the fields of peptide chemistry, pharmacology, and drug development.
Core Characteristics of the this compound Peptide Bond
The peptide bond is a covalent chemical bond formed between the carboxyl group of one amino acid and the amino group of another. In the case of this compound, this amide linkage is formed between the alpha-carboxyl group of L-lysine and the alpha-amino group of L-leucine.
Physicochemical Properties
The fundamental properties of the this compound dipeptide are crucial for understanding its behavior in biological systems and for its application in drug development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅N₃O₃ | [1] |
| Molecular Weight | 259.35 g/mol | [1] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoic acid | [1] |
| Synonyms | Lys-Leu, L-Lysyl-L-leucine | [1] |
| Computed XLogP3 | -3.0 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 9 | [1] |
Peptide Bond Geometry and Conformation
The peptide bond exhibits a partial double bond character due to resonance, which restricts rotation around the C-N bond and enforces a planar, rigid structure.[2] This planarity is a key determinant of the secondary structure of peptides and proteins.
| Parameter | Typical Value | Description |
| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond (~1.45 Å) due to partial double bond character. |
| C=O Bond Length | ~1.24 Å | Typical length of a carbonyl double bond. |
| N-Cα Bond Length | ~1.46 Å | |
| Cα-C Bond Length | ~1.51 Å | |
| Omega (ω) Angle | ~180° (trans) | The dihedral angle of the peptide bond (Cα-C-N-Cα). The trans configuration is strongly favored due to steric hindrance. |
| Phi (φ) Angle | Variable | The dihedral angle around the N-Cα bond. For Lysine in various conformations, it can be found in both β-sheet and α-helical regions of the Ramachandran plot. |
| Psi (ψ) Angle | Variable | The dihedral angle around the Cα-C bond. For Leucine, these angles also vary depending on the local conformation. |
The overall conformation of this compound in solution is expected to be a dynamic ensemble of structures rather than a single, fixed conformation. This is due to the flexibility of the lysine and leucine side chains. Conformational studies on peptides containing lysine and leucine indicate that they can adopt various secondary structures, including α-helical and β-sheet-like conformations, depending on factors like concentration, pH, and the presence of salts.[3][4]
Experimental Protocols
This section provides detailed methodologies for the synthesis and structural characterization of this compound.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol is based on the Fmoc/tBu strategy.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptide ether
-
HPLC-grade water and acetonitrile
Protocol:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Lys(Boc)-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Final Deprotection and Cleavage:
-
Treat the resin with 20% piperidine in DMF to remove the final Fmoc group.
-
Wash the resin with DMF and DCM, and then dry it under vacuum.
-
Cleave the peptide from the resin and remove the Boc side-chain protecting group simultaneously by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the purified this compound peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Adjust the pH to the desired value.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H NMR: To check for sample purity and get an initial overview of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used as an alternative to NOESY, especially for molecules with intermediate correlation times.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide using the TOCSY and NOESY spectra.
-
Restraint Generation: Extract distance restraints from the NOESY/ROESY spectra.
-
Structure Calculation: Use a molecular dynamics and/or simulated annealing protocol with software like CYANA, XPLOR-NIH, or AMBER to generate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Validate the quality of the calculated structures using various statistical parameters.
-
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.[1][3]
Protocol:
-
Sample Preparation: Dissolve the this compound peptide in a CD-compatible buffer (e.g., phosphate buffer) to a concentration of approximately 0.1-0.2 mg/mL.
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short pathlength (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis: Analyze the resulting CD spectrum for characteristic signals of different secondary structures. For example, α-helices show negative bands around 222 nm and 208 nm, while β-sheets exhibit a negative band around 218 nm.[1]
Mandatory Visualizations
Peptide Bond Formation
The formation of the peptide bond between lysine and leucine is a dehydration reaction.
Caption: Formation of the this compound dipeptide through a dehydration reaction.
Solid-Phase Peptide Synthesis (SPPS) Workflow
A generalized workflow for the synthesis of a dipeptide using solid-phase methodology.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
This guide provides a foundational understanding of the this compound peptide bond, offering both theoretical insights and practical methodologies for its study. The provided protocols can be adapted for similar short peptides, making this a valuable resource for a wide range of research and development applications.
References
- 1. Circular Dichroism (CD) Spectroscopy | Department of Chemistry [ch.biu.ac.il]
- 2. Peptide bond planarity constrains hydrogen bond geometry and influences secondary structure conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational study of sequential Lys and Leu based polymers and oligomers using vibrational and electronic CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrier design: conformational studies of amino acid (X) and oligopeptide (X-DL-Alam) substituted poly (L-lysine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid-Phase Synthesis of H-Lys-Leu-OH
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Lys-Leu-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This protocol is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a laboratory setting.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[2][3] This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.[2][4]
This protocol details the synthesis of this compound using Fmoc-Leu-Wang resin as the solid support. The Fmoc group, which protects the α-amino group of the amino acids, is base-labile and is removed using a solution of piperidine in N,N-dimethylformamide (DMF).[5][6] The side chain of Lysine is protected by a tert-butoxycarbonyl (Boc) group, which is acid-labile and is removed during the final cleavage step.[7][8] The final peptide is cleaved from the Wang resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[9][10]
Materials and Reagents
| Material/Reagent | Grade/Specification |
| Fmoc-Leu-Wang Resin | 100-200 mesh, loading: 0.3-0.8 mmol/g[11] |
| Fmoc-Lys(Boc)-OH | Peptide synthesis grade[5][7] |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | ACS grade or higher |
| Piperidine | ACS grade or higher |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| HBTU (HBTU) | Peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Deionized Water (H₂O) | High purity |
| Diethyl Ether | Anhydrous, cold (<4°C) |
| Acetonitrile (ACN) | HPLC grade |
Experimental Protocol
The synthesis is performed in a specialized solid-phase reaction vessel equipped with a frit for filtration.
Resin Preparation (Swelling)
-
Weigh the Fmoc-Leu-Wang resin based on the desired synthesis scale (e.g., 0.1 mmol).
-
Transfer the resin to the reaction vessel.
-
Add DMF (approx. 10 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[12]
-
Drain the DMF by filtration.
Step 1: Fmoc Deprotection of Leucine
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[12]
-
Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.[6]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
Step 2: Coupling of Fmoc-Lys(Boc)-OH
-
In a separate vial, prepare the coupling solution:
-
Dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to activate the amino acid.
-
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Step 3: Final Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin.
-
Agitate for 20 minutes at room temperature to remove the N-terminal Fmoc group from the Lysine residue.
-
Drain the solution.
-
Wash the H-Lys(Boc)-Leu-resin thoroughly with DMF (5 times) followed by DCM (3 times).
-
Dry the resin under a vacuum for at least 1 hour.[10]
Step 4: Cleavage and Side-Chain Deprotection
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v).[10] Use appropriate personal protective equipment (PPE) as TFA is highly corrosive.
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of starting resin).
-
Agitate the mixture for 2-3 hours at room temperature.[4][10] This step cleaves the peptide from the Wang resin and removes the Boc protecting group from the Lysine side chain.[8]
-
Filter the solution to separate the resin beads and collect the filtrate containing the peptide.
-
Wash the resin beads with a small amount of fresh TFA and combine the filtrates.[9]
Step 5: Peptide Precipitation and Isolation
-
Add the collected TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[9][10]
-
A white precipitate of the crude peptide should form.
-
Place the mixture at 4°C for at least 30 minutes to maximize precipitation.[9]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.[10]
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.
Step 6: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture containing 0.1% TFA.
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry (MS).[15][16] The expected mass for this compound (C₁₂H₂₅N₃O₃) is approximately 259.35 g/mol .
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for a 0.1 mmol scale synthesis.
| Step | Reagent/Component | Molar Excess (vs. Resin Loading) | Typical Reaction Time | Solvent | Expected Outcome |
| Resin Loading | Fmoc-Leu-Wang Resin | N/A | 30 min (Swelling) | DMF | Fully swollen resin |
| Fmoc Deprotection | 20% Piperidine/DMF | Large Excess | 20 min | DMF | Free N-terminal amine |
| Amino Acid Coupling | Fmoc-Lys(Boc)-OH | 3 eq | 2 hours | DMF | >99% coupling efficiency |
| HBTU | 2.9 eq | ||||
| DIPEA | 6 eq | ||||
| Cleavage & Deprotection | TFA/H₂O/TIS (95:2.5:2.5) | Large Excess | 2-3 hours | N/A | Cleaved, deprotected peptide |
| Purification | N/A | N/A | Varies | 0.1% TFA in H₂O/ACN | >95% purity by HPLC |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the solid-phase synthesis protocol for this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. books.rsc.org [books.rsc.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. chempep.com [chempep.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Lysyl-Leucine Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of dipeptides, such as lysyl-leucine, is a fundamental process in peptide chemistry and drug discovery. Lysyl-leucine itself is a dipeptide composed of the amino acids lysine and leucine. This document provides detailed protocols and application notes for the chemical synthesis of lysyl-leucine, focusing on common strategies involving protecting groups and coupling reagents. The methodologies described are applicable for both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on providing a clear and reproducible guide for researchers.
General Principles of Lysyl-Leucine Synthesis
The formation of a peptide bond between lysine and leucine requires the selective reaction between the carboxyl group of one amino acid and the amino group of the other. To prevent unwanted side reactions and polymerization, the reactive functional groups not involved in the peptide bond formation must be temporarily blocked using protecting groups.[1][2][3] The synthesis of lysyl-leucine, therefore, involves three main stages:
-
Protection: The α-amino group and the ε-amino group of lysine, and the carboxyl group of leucine are protected.
-
Coupling: The deprotected carboxyl group of the N-terminally protected lysine is activated and reacted with the deprotected amino group of the C-terminally protected leucine to form the peptide bond.
-
Deprotection: All protecting groups are removed from the resulting dipeptide to yield the final lysyl-leucine product.
Two primary strategies are widely employed in peptide synthesis: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[1][4][5][] The choice of strategy dictates the type of protecting groups used and the conditions for their removal.
Data Presentation: Protecting Groups and Coupling Reagents
The selection of appropriate protecting groups and coupling reagents is critical for a successful synthesis, impacting reaction efficiency, yield, and purity. The following tables summarize common choices for the synthesis of lysyl-leucine.
Table 1: Common Protecting Groups for Lysine and Leucine
| Amino Acid | Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Lysine | α-Amino Group | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA)[7][8][9][10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine)[1][5][11] | ||
| ε-Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation[1][8][10] | |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA)[4][12] | ||
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acid (e.g., HF)[1][13] | ||
| Leucine | Carboxyl Group | Methyl ester | -OMe | Saponification (base) or acid hydrolysis |
| Benzyl ester | -OBzl | Catalytic hydrogenation | ||
| tert-Butyl ester | -OtBu | Mild acid (e.g., TFA) |
Table 2: Common Coupling Reagents for Peptide Bond Formation
| Coupling Reagent | Abbreviation | Advantages |
| N,N'-Dicyclohexylcarbodiimide | DCC | Low cost, widely used in solution-phase synthesis.[14][15][16][17] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble byproducts, suitable for aqueous reactions.[14][16] |
| 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | High coupling efficiency, low racemization, effective for sterically hindered amino acids.[14][15] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High reactivity, good for sterically hindered couplings.[14] |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of lysyl-leucine using the Boc/Z protection strategy in solution phase, a common and illustrative method.
Logical Workflow for Lysyl-Leucine Synthesis
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 15. peptide.com [peptide.com]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. bachem.com [bachem.com]
mass spectrometry analysis of H-Lys-Leu-OH
An Application Note on the Mass Spectrometry Analysis of H-Lys-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide this compound, composed of lysine and leucine, is a fundamental building block in many biologically active peptides and proteins. Its analysis by mass spectrometry is crucial for various applications, including proteomics, drug discovery, and peptide synthesis quality control. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), including sample preparation, instrument parameters, and expected fragmentation patterns.
Quantitative Data Summary
The theoretical monoisotopic mass and the predicted major fragment ions of this compound are summarized in the table below. This data is essential for the interpretation of the mass spectra. The presence of a basic residue (Lysine) at the N-terminus is expected to favor the retention of charge on the N-terminal fragment, leading to more intense b-ions.[1]
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor Ion | This compound | 260.1969 |
| b₁ ion | Lys | 129.1023 |
| y₁ ion | Leu | 132.1023 |
| b₂ ion | Lys-Leu | 242.1864 |
| Immonium ion | Lys | 101.0968 |
| Immonium ion | Leu | 86.0968 |
Note: The m/z values are for the singly charged ions ([M+H]⁺). The fragmentation pattern is predicted based on general principles of peptide fragmentation in Collision-Induced Dissociation (CID).
Experimental Workflow
The overall experimental workflow for the is depicted below.
Experimental Protocols
Sample Preparation
-
Reagents and Materials:
-
This compound peptide standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (0.1% v/v)
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade water.
-
From the stock solution, prepare a working solution of 10 µg/mL in a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.
-
Vortex the working solution for 30 seconds to ensure complete dissolution.
-
Centrifuge the solution at 14,000 rpm for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to a clean autosampler vial for LC-MS analysis.
-
Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Mode:
-
MS1 Scan Range: m/z 100-500
-
MS/MS: Product ion scan of the precursor ion at m/z 260.2
-
-
Collision Energy: Optimized for fragmentation of the precursor ion (typically 10-30 eV)
-
Fragmentation: Collision-Induced Dissociation (CID)
Predicted Fragmentation Pathway
The predicted fragmentation pathway of this compound upon Collision-Induced Dissociation (CID) is illustrated below. The cleavage of the peptide bond results in the formation of b- and y-type fragment ions.
Data Analysis
-
Precursor Ion Identification: Identify the [M+H]⁺ ion of this compound at the expected m/z of 260.1969 in the MS1 spectrum.
-
Fragmentation Analysis: Analyze the MS/MS spectrum for the presence of the predicted b- and y-ions, as well as immonium ions.
-
Sequence Confirmation: The mass difference between the precursor ion and the fragment ions, and between the fragment ions themselves, should correspond to the masses of the constituent amino acid residues, confirming the peptide sequence.
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometry analysis of the dipeptide this compound. The provided methodologies and expected data will serve as a valuable resource for researchers and scientists in achieving accurate and reproducible results for the characterization and quantification of this peptide.
References
Application Notes and Protocols for H-Lys-Leu-OH in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the use of the specific dipeptide H-Lys-Leu-OH in cell culture is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological roles of its constituent amino acids, L-Lysine and L-Leucine, as well as studies on structurally similar dipeptides. These guidelines are intended to serve as a starting point for research and will require optimization for specific cell types and experimental conditions.
Introduction
This compound is a dipeptide composed of the essential amino acids L-Lysine and L-Leucine. Both amino acids are critical components of cell culture media, playing vital roles in protein synthesis, cell growth, and signaling. Leucine, in particular, is a potent activator of the mTOR signaling pathway, a central regulator of cell proliferation and metabolism. Lysine is crucial for protein structure and function and its deficiency has been shown to impact cell development. Based on these properties, this compound may serve as a readily available source of these essential amino acids and potentially exhibit unique bioactivities in cell culture.
Potential Applications
-
Enhancing Cell Proliferation and Viability: Supplementation with this compound could support robust cell growth, particularly in demanding culture conditions or for cell lines with high metabolic requirements. Studies on the related dipeptide L-Leu-Lys have shown a stimulating effect on cell proliferation.[1][2]
-
Modulating Cell Signaling Pathways: Given the role of Leucine in activating the mTOR pathway, this compound is a candidate for investigating mTOR-dependent cellular processes such as cell growth, autophagy, and protein synthesis.[3]
-
Investigating Amino Acid Metabolism and Transport: As a dipeptide, this compound may be transported into cells via different mechanisms than free amino acids, offering a tool to study peptide transport and utilization.
-
Development of Serum-Free Media Formulations: Dipeptides can offer stability and solubility advantages over free amino acids, making this compound a potential component for optimizing serum-free media.
-
Anti-tumor and Antimicrobial Research: Some Leu-Lys rich peptides have demonstrated antimicrobial and antitumor activities, suggesting a potential area of investigation for this compound.[4]
Experimental Protocols
Preparation of this compound Stock Solution
A sterile, concentrated stock solution is essential for accurate and reproducible experiments.
Materials:
-
This compound powder
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Protocol:
-
Determine the desired stock solution concentration (e.g., 10 mM, 100 mM).
-
In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound powder.
-
Dissolve the powder in the required volume of sterile water or PBS. Gently vortex to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same volume of solvent used for the stock solution).
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of mTOR Pathway Activation
This protocol investigates the effect of this compound on the phosphorylation of key proteins in the mTOR signaling pathway.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 30 min, 1 hr, 2 hr). Include a positive control (e.g., Leucine) and a negative control (vehicle).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 105 ± 4.8 | 112 ± 5.5 | 120 ± 6.3 |
| 50 | 115 ± 6.0 | 130 ± 7.2 | 145 ± 7.9 |
| 100 | 128 ± 7.1 | 155 ± 8.1 | 170 ± 9.2 |
| 200 | 110 ± 5.9 | 125 ± 6.8 | 135 ± 7.1 |
Data are presented as mean ± standard deviation. This is illustrative data and not from actual experiments.
Table 2: Hypothetical Densitometry Analysis of mTOR Pathway Activation
| Treatment | p-mTOR/mTOR Ratio | p-p70S6K/p70S6K Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (50 µM) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Leucine (50 µM) | 2.8 ± 0.2 | 3.5 ± 0.3 |
| Rapamycin (mTOR inhibitor) | 0.2 ± 0.05 | 0.3 ± 0.07 |
Data are presented as fold change relative to the control (mean ± SD). This is illustrative data and not from actual experiments.
Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Hypothesized activation of the mTOR pathway by this compound.
References
- 1. appliedcellbiology.com [appliedcellbiology.com]
- 2. [PDF] Effect of synthesized dipeptide L-Leu-Lys on cell proliferation and apoptosis in organotypic tissue culture from rat spleen | Semantic Scholar [semanticscholar.org]
- 3. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Lys-Leu-OH in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys-Leu-OH is a dipeptide composed of L-lysine and L-leucine. Its structure presents a potential substrate for various peptidases, making it a valuable tool for enzyme activity assays. The enzymatic cleavage of the peptide bond between lysine and leucine can be monitored to determine the activity of specific enzymes, screen for inhibitors, and characterize enzyme kinetics. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme assays, targeting enzymes such as aminopeptidases and dipeptidyl peptidases.
Principle of the Assay
The fundamental principle of using this compound in an enzyme assay is the enzymatic hydrolysis of the peptide bond, releasing free L-lysine and L-leucine. The rate of this reaction is proportional to the enzyme's activity. The liberated amino acids can then be quantified using various detection methods, with the ninhydrin method being a common and reliable colorimetric approach. Ninhydrin reacts with the primary amino groups of the released amino acids to produce a colored product, the absorbance of which can be measured spectrophotometrically.
Relevant Enzyme Classes
This compound is a potential substrate for the following classes of enzymes:
-
Aminopeptidases (EC 3.4.11.-): These enzymes catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. Leucine aminopeptidases (LAPs), for instance, show a preference for N-terminal leucine residues, but can also cleave other amino acids.
-
Dipeptidyl-peptidases (EC 3.4.14.-): These enzymes cleave dipeptides from the N-terminus of polypeptide chains. Dipeptidyl peptidase IV (DPP-IV), for example, is a key enzyme in glucose metabolism and cleaves Xaa-Pro or Xaa-Ala dipeptides, but other dipeptidyl peptidases may exhibit different specificities. The suitability of this compound for a specific dipeptidyl peptidase would need to be determined empirically.
Data Presentation
The following tables summarize hypothetical kinetic parameters for the enzymatic hydrolysis of this compound. This data is for illustrative purposes to demonstrate how results can be presented and compared. Actual values must be determined experimentally.
Table 1: Hypothetical Kinetic Parameters of Leucine Aminopeptidase (LAP) with this compound
| Parameter | Value | Units |
| Michaelis Constant (Km) | 1.5 | mM |
| Maximum Velocity (Vmax) | 0.8 | µmol/min/mg |
| Optimal pH | 8.0 - 8.5 | |
| Optimal Temperature | 37 | °C |
Table 2: Hypothetical Kinetic Parameters of a Dipeptidyl Peptidase with this compound
| Parameter | Value | Units |
| Michaelis Constant (Km) | 2.5 | mM |
| Maximum Velocity (Vmax) | 0.5 | µmol/min/mg |
| Optimal pH | 7.5 - 8.0 | |
| Optimal Temperature | 37 | °C |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay using this compound and Ninhydrin Detection
This protocol provides a general method for determining the activity of a purified or partially purified enzyme preparation using this compound as a substrate.
Materials:
-
This compound substrate solution (10 mM in assay buffer)
-
Enzyme preparation (e.g., purified Leucine Aminopeptidase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Reaction Stop Solution (e.g., 1 M Acetic Acid)
-
L-Leucine and L-Lysine standard solutions (for calibration curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of L-leucine or L-lysine in the assay buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Add 50 µL of each standard to separate wells of a 96-well microplate.
-
-
Enzyme Reaction Setup:
-
In separate wells of the microplate, add 25 µL of Assay Buffer.
-
Add 25 µL of the this compound substrate solution to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 50 µL of the enzyme preparation to each well. Include a blank control with 50 µL of assay buffer instead of the enzyme.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for a defined period (e.g., 15, 30, or 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 25 µL of the Reaction Stop Solution to each well.
-
-
Ninhydrin Detection:
-
Add 100 µL of Ninhydrin Reagent to all wells (standards, samples, and blank).[1]
-
Seal the plate and heat it at 95-100°C for 10-15 minutes to allow for color development.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of the released amino acids in the enzyme reaction wells using the standard curve.
-
Calculate the enzyme activity, typically expressed as µmol of product formed per minute per mg of enzyme.
-
Protocol 2: Screening for Enzyme Inhibitors using this compound
This protocol can be adapted to screen for potential inhibitors of enzymes that hydrolyze this compound.
Materials:
-
All materials from Protocol 1
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Assay Setup:
-
Follow the enzyme reaction setup as described in Protocol 1.
-
Before adding the enzyme, add a small volume (e.g., 1-5 µL) of the inhibitor solution or the solvent control (e.g., DMSO) to the appropriate wells.
-
Pre-incubate the substrate and inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature.
-
-
Enzyme Reaction and Detection:
-
Initiate the reaction by adding the enzyme preparation.
-
Follow the incubation, reaction termination, ninhydrin detection, and measurement steps as outlined in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound compared to the solvent control.
-
Percentage Inhibition = [ (Activitycontrol - Activityinhibitor) / Activitycontrol ] x 100
-
Visualizations
Caption: Enzymatic cleavage of this compound by a peptidase.
Caption: Workflow for this compound enzyme activity assay.
References
Applications of Lysyl-Leucine in Drug Development: A Detailed Guide for Researchers
Introduction: The dipeptide lysyl-leucine, composed of the essential amino acids lysine and leucine, has emerged as a molecule of interest in the field of drug development. Its potential therapeutic applications span a range of areas, including antioxidant, anti-aging, anticancer, and antimicrobial activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of lysyl-leucine.
Antioxidant and Anti-Aging Applications
Recent studies have highlighted the potential of lysyl-leucine and its isomer, leucyl-lysine, in combating oxidative stress and promoting longevity. These dipeptides have demonstrated significant antioxidant properties in vitro and anti-aging effects in model organisms such as Caenorhabditis elegans.[1]
Quantitative Data Summary:
| Dipeptide | Mean Lifespan Extension in C. elegans | Intracellular ROS Reduction in C. elegans | Superoxide Radical Scavenging Activity (in vitro) |
| Leucyl-lysine (LK) | 20.9% | 40% | Higher than KL |
| Lysyl-leucine (KL) | 11.7% | Not specified | Lower than LK |
Experimental Protocols:
Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol is adapted from standard DPPH assay procedures to assess the radical scavenging activity of lysyl-leucine.
Materials:
-
Lysyl-leucine
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of lysyl-leucine in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 100 µL of various concentrations of the lysyl-leucine solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Protocol 2: In Vivo Anti-Aging and ROS Measurement in C. elegans
This protocol is based on the study by Yokoyama et al. (2023) to evaluate the effect of lysyl-leucine on the lifespan and intracellular reactive oxygen species (ROS) levels in C. elegans.[1]
Materials:
-
Wild-type C. elegans N2 strain
-
E. coli OP50
-
Nematode Growth Medium (NGM) plates
-
Lysyl-leucine
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA)
-
M9 buffer
Procedure for Lifespan Assay:
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Prepare NGM plates seeded with E. coli OP50 containing the desired concentration of lysyl-leucine (e.g., 10 mg/mL).
-
Transfer the synchronized L4 worms to the experimental and control plates.
-
Incubate the plates at 20°C.
-
Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.
-
Analyze the lifespan data using Kaplan-Meier survival analysis.
Procedure for Intracellular ROS Measurement:
-
Culture synchronized L1 stage larvae in a medium containing E. coli OP50 at 20°C for 4 days with continuous shaking.[1]
-
Treat the adult nematodes with lysyl-leucine (e.g., 10 mg/mL) for 4 days.[1]
-
Wash the worms three times with M9 buffer.
-
Incubate the worms in M9 buffer containing 10 µM H2DCF-DA for 1.5 hours in the dark.[2]
-
Wash the worms to remove excess dye.
-
Mount the worms on a slide and observe under a fluorescence microscope.
-
Quantify the fluorescence intensity using image analysis software. A reduction in fluorescence indicates a decrease in intracellular ROS.
Signaling Pathway and Experimental Workflow:
Anticancer Applications
Lysine and leucine-rich peptides have demonstrated potential in cancer therapy by inhibiting the migration and invasion of cancer cells. These peptides can downregulate key signaling pathways involved in metastasis.
Experimental Protocols:
Protocol 3: Cancer Cell Migration Assay (Wound Healing Assay)
This protocol is a standard method to study cell migration in vitro.
Materials:
-
MCF-7 breast cancer cells
-
Complete culture medium
-
Lysyl-leucine
-
Sterile pipette tips or a wound-healing assay insert
-
Microscope with a camera
Procedure:
-
Seed MCF-7 cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing the insert.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of lysyl-leucine (e.g., 10 and 20 µM).[3] A control well with no treatment should be included.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Protocol 4: Western Blot Analysis of mTOR, Smad, and ERK Signaling
This protocol details the steps to analyze the phosphorylation status of key proteins in signaling pathways affected by lysine/leucine-rich peptides.
Materials:
-
MCF-7 cells treated with lysyl-leucine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Smad, anti-Smad, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Treat MCF-7 cells with lysyl-leucine for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: RT-qPCR for EMT Marker Genes (Snail and Twist)
This protocol is used to measure the mRNA expression levels of genes involved in the epithelial-mesenchymal transition (EMT).
Materials:
-
MCF-7 cells treated with lysyl-leucine
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for SNAIL, TWIST1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat MCF-7 cells with lysyl-leucine.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Signaling Pathway and Experimental Workflow:
References
Application Notes and Protocols for Studying Peptide Transporters Using H-Lys-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are crucial for the intestinal absorption of dietary di- and tripeptides and the renal reabsorption of peptides from glomerular filtrate.[1][2][3][4] These transporters also play a significant role in the pharmacokinetics of many peptidomimetic drugs, including certain antibiotics, ACE inhibitors, and antiviral prodrugs.[2][5] The dipeptide H-Lys-Leu-OH serves as a valuable tool for investigating the function, kinetics, and substrate specificity of these transporters. Its structure, containing a positively charged lysine residue and a hydrophobic leucine residue, makes it an interesting candidate for studying the transport of charged dipeptides.[6] These application notes provide detailed protocols for utilizing this compound in peptide transporter research.
Overview of Peptide Transporters: PEPT1 vs. PEPT2
PEPT1 and PEPT2 are the two primary proton-coupled oligopeptide transporters in mammals, exhibiting distinct tissue distribution and substrate affinities.
-
PEPT1 is predominantly found in the apical membrane of intestinal epithelial cells. It is characterized as a high-capacity, low-affinity transporter, playing a major role in the absorption of dietary di- and tripeptides.[1][2]
-
PEPT2 is primarily located in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate.[2] It is also expressed in other tissues, including the brain and lungs. In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter.[2][5]
Both transporters mediate the uptake of their substrates by coupling it to the inwardly directed proton gradient across the cell membrane.[4]
Applications of this compound in Peptide Transporter Research
This compound can be utilized in a variety of in vitro and cellular assays to characterize peptide transporter function:
-
Substrate Identification: To determine if this compound is a substrate for PEPT1 or PEPT2.
-
Kinetic Characterization: To determine the kinetic parameters (Km and Vmax) of this compound transport.
-
Competitive Inhibition Assays: To assess the inhibitory potential of this compound against the transport of a known radiolabeled substrate and to determine its inhibition constant (Ki) or IC50.
-
Prodrug Development: To investigate the potential of using the peptide transporter pathway for the targeted delivery of drugs by creating prodrugs containing a dipeptide moiety like Lys-Leu.
Data Presentation: Quantitative Analysis
While specific kinetic data for this compound is not extensively available in public literature, the following tables provide a template for presenting experimentally determined data. For comparative purposes, representative data for other dipeptides are included.
Table 1: Kinetic Parameters for PEPT1-Mediated Transport
| Dipeptide | Cell Line | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| This compound | e.g., Caco-2 | TBD | TBD | |
| Glycylsarcosine (Gly-Sar) | Caco-2 | 0.7 - 2.4 | 0.84 - 2.1 | [7][8] |
| Lys-Met | Rabbit PEPT1 | ~0.5 | - | [1] |
| Lys-Gly | Rabbit PEPT1 | High (low affinity) | - | [1] |
TBD: To Be Determined experimentally.
Table 2: Kinetic Parameters for PEPT2-Mediated Transport
| Dipeptide | Cell Line/System | Km (µM) | Vmax | Reference |
| This compound | e.g., HEK293-PEPT2 | TBD | TBD | |
| D-Phe-Ala | PEPT2 | 143 | - | [9] |
| Glycylsarcosine (Gly-Sar) | SKPT cells | ~20-50 | - |
TBD: To Be Determined experimentally.
Table 3: Inhibition Constants (Ki) and IC50 Values for Peptide Transporters
| Inhibitor | Transporter | Labeled Substrate | Cell Line | Ki / IC50 | Reference |
| This compound | PEPT1 / PEPT2 | e.g., [¹⁴C]Gly-Sar | e.g., Caco-2 / HEK293 | TBD | |
| Lys[Z(NO₂)]-Val | PEPT1 / PEPT2 | - | - | Ki = 2 µM | [2] |
| Valacyclovir | rPEPT1 | [¹⁴C]Gly-Sar | - | Ki = 2.7 mM | [5] |
| Valacyclovir | rPEPT2 | [¹⁴C]Gly-Sar | - | Ki = 0.22 mM | [5] |
| Losartan | PEPT1 | Gly-Sar | Caco-2 | IC50 = 45.1 µM | [10] |
TBD: To Be Determined experimentally.
Experimental Protocols
The following are detailed protocols for conducting key experiments to study the interaction of this compound with peptide transporters.
Protocol 1: Dipeptide Uptake Assay in Caco-2 Cells (Endogenous PEPT1 Expression)
This protocol describes how to measure the uptake of a dipeptide into Caco-2 cells, which endogenously express PEPT1.
Materials:
-
Caco-2 cells (passages 25-40)
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transport buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM MES (pH 6.0)
-
Wash buffer: Ice-cold HBSS (pH 7.4)
-
Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Radiolabeled dipeptide (e.g., [¹⁴C]Gly-Sar as a control) or a method for quantifying this compound (e.g., LC-MS/MS)
-
Scintillation counter (if using radiolabeled compounds)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Seed Caco-2 cells in 24-well plates at a density of 2 x 10⁵ cells/well. Culture for 21 days to allow for differentiation into a polarized monolayer.
-
Pre-incubation: On the day of the experiment, wash the cell monolayers twice with pre-warmed transport buffer (pH 7.4). Pre-incubate the cells in transport buffer (pH 7.4) for 20 minutes at 37°C.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the transport buffer (pH 6.0) containing various concentrations of this compound (or the radiolabeled substrate for control experiments).
-
Incubation: Incubate for a predetermined time (e.g., 5, 10, 20 minutes) at 37°C. To determine the initial rate of transport, a short incubation time where uptake is linear should be used.
-
Uptake Termination: To stop the uptake, aspirate the transport solution and immediately wash the cells three times with ice-cold wash buffer (pH 7.4).
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification:
-
Radiolabeled Substrate: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
This compound: Analyze the cell lysate using a validated LC-MS/MS method to determine the concentration of the dipeptide.
-
-
Protein Determination: Determine the protein concentration of the cell lysate from parallel wells using a BCA protein assay.
-
Data Analysis: Calculate the uptake rate (e.g., in nmol/mg protein/min). Plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Competitive Inhibition Assay
This protocol is used to determine the inhibitory constant (Ki) or IC50 of this compound against a known radiolabeled PEPT1/PEPT2 substrate, such as [¹⁴C]Glycylsarcosine ([¹⁴C]Gly-Sar).
Materials:
-
Same as Protocol 1, with the addition of a known radiolabeled substrate (e.g., [¹⁴C]Gly-Sar).
-
Cells expressing the transporter of interest (e.g., Caco-2 for PEPT1, or HEK293 cells stably transfected with PEPT2).
Procedure:
-
Cell Culture and Pre-incubation: Follow steps 1 and 2 of Protocol 1.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the transport buffer (pH 6.0) containing a fixed concentration of the radiolabeled substrate (e.g., [¹⁴C]Gly-Sar, typically at a concentration close to its Km) and varying concentrations of this compound (the inhibitor).
-
Incubation, Termination, Lysis, and Quantification: Follow steps 4-7 (for radiolabeled substrate) of Protocol 1.
-
Data Analysis:
-
Plot the percentage of inhibition of the radiolabeled substrate uptake versus the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound uptake via PEPT1 co-transport with protons.
Caption: Workflow for a dipeptide uptake assay in Caco-2 cells.
Caption: Logical workflow for a competitive inhibition assay.
References
- 1. Characterization of the transport of lysine-containing dipeptides by PepT1 orthologs expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bioactive Dipeptides in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the sensitive and accurate quantification of bioactive dipeptides in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dipeptides, short chains of two amino acids, are increasingly recognized for their roles in various physiological and pathological processes. This document provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection of key dipeptides, including carnosine, anserine, and proline-hydroxyproline (Pro-Hyp). The presented workflow is suitable for researchers, scientists, and drug development professionals investigating the roles of dipeptides as potential biomarkers and therapeutic agents.
Introduction
Dipeptides are emerging as important signaling molecules and biomarkers in a range of biological contexts.[1][2] For instance, carnosine (β-alanyl-L-histidine) and its methylated analog anserine possess antioxidant and anti-inflammatory properties, with their plasma levels being indicative of dietary meat intake and metabolic status.[3][4] Collagen-derived dipeptides, such as prolyl-hydroxyproline (Pro-Hyp), have been shown to increase in blood after collagen hydrolysate ingestion and are associated with benefits for skin and joint health.[5][6] Accurate quantification of these small molecules in complex biological matrices like plasma is crucial for understanding their pharmacokinetics and physiological functions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for peptide quantification due to its high selectivity, sensitivity, and ability to multiplex.[7][8] This application note details a robust LC-MS/MS method for the simultaneous quantification of several key dipeptides in human plasma.
Experimental Workflow
A typical workflow for the quantification of dipeptides from plasma samples is outlined below. The process involves sample preparation to remove interfering proteins and lipids, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: Experimental workflow for dipeptide quantification.
Quantitative Data
The following table summarizes the concentrations of various dipeptides quantified in human plasma and cerebrospinal fluid (CSF) from published studies. These values can serve as a reference for expected physiological ranges.
| Dipeptide | Matrix | Concentration Range | Reference |
| Anserine | Plasma | CMAX: 0.54 - 3.12 µM (post-ingestion) | [4][9] |
| CSF | Higher than in plasma | [10] | |
| Carnosine | Plasma | CMAX post-ingestion, low fasting levels | [10][11] |
| CSF | Lower than in plasma | [10] | |
| Glycyl-Aspartate (Gly-Asp) | Plasma | Universally detectable | [10] |
| CSF | Universally detectable | [10] | |
| Glycyl-Proline (Gly-Pro) | Plasma | - | [10] |
| CSF | Similar concentration to plasma | [10] | |
| Alanyl-Glutamate (Ala-Glu) | CSF | Universally detectable | [10] |
| Prolyl-Hydroxyproline (Pro-Hyp) | Plasma | CMAX: ~3.87 nmol/mL (post-ingestion) | [5] |
| cyclic Prolyl-Hydroxyproline | Plasma | CMAX: 0.14 - 0.34 nmol/mL (post-ingestion) | [5] |
Signaling Pathways
Dipeptides can exert their biological effects through various signaling pathways. Below are diagrams for the metabolic pathway of carnosine and the signaling pathway influenced by prolidase, the enzyme responsible for the degradation of proline-containing dipeptides.
Carnosine Metabolism
Carnosine is synthesized from β-alanine and L-histidine and is degraded by the enzyme carnosinase. Its metabolism is crucial for its antioxidant and pH-buffering functions in tissues like muscle and brain.[1][11]
Caption: Carnosine synthesis and degradation pathway.
Prolidase and HIF-1α Signaling
Prolidase catalyzes the final step in collagen degradation by hydrolyzing dipeptides with C-terminal proline or hydroxyproline. The released proline can influence the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis and cellular stress responses.[12][13]
Caption: Prolidase-mediated HIF-1α signaling.
Experimental Protocols
Materials and Reagents
-
Dipeptide standards (Carnosine, Anserine, Pro-Hyp, etc.)
-
Stable isotope-labeled internal standards (e.g., Carnosine-¹³C₃,¹⁵N₂)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standards. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the dipeptides with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the dipeptides. For example:
-
0-1 min: 2% B
-
1-8 min: 2-50% B
-
8-9 min: 50-95% B
-
9-10 min: 95% B
-
10-11 min: 95-2% B
-
11-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each dipeptide and internal standard need to be optimized.
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of the dipeptides in the plasma samples is then determined from this curve.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of bioactive dipeptides in human plasma. This protocol can be adapted for the analysis of other dipeptides of interest and can be applied to various research areas, including clinical biomarker discovery and nutritional science. Careful optimization of sample preparation and MS parameters is essential for achieving accurate and reproducible results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Plasma concentrations of anserine, carnosine and pi-methylhistidine as biomarkers of habitual meat consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. q2labsolutions.com [q2labsolutions.com]
- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular matrix and HIF-1 signaling: the role of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]
Application Note and Protocol for Assessing H-Lys-Leu-OH Stability in Solution
Introduction
H-Lys-Leu-OH, a dipeptide composed of lysine and leucine, serves as a fundamental building block in various research and pharmaceutical applications. As with all peptides, its stability in solution is a critical quality attribute that can influence its biological activity, efficacy, and safety.[1][2] Understanding the degradation pathways and kinetics of this compound is essential for formulation development, defining storage conditions, and ensuring the reliability of experimental results.[3]
This application note provides a detailed protocol for assessing the stability of this compound in solution using forced degradation studies. Forced degradation, or stress testing, is a crucial component of pharmaceutical development that involves exposing a substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] The data generated from these studies are instrumental in developing and validating stability-indicating analytical methods.
Principle of Forced Degradation
Forced degradation studies deliberately stress a molecule to accelerate its decomposition.[4] By subjecting this compound to various stress conditions such as acid, base, oxidation, heat, and light, potential degradation products can be generated and identified.[3][4] This information helps in understanding the intrinsic stability of the molecule and in the development of analytical methods capable of separating and quantifying the parent peptide from its degradants.
Experimental Protocol
This protocol outlines the materials, equipment, and procedures required to perform a comprehensive forced degradation study on this compound.
Materials and Equipment
-
Reagents:
-
This compound (purity ≥ 97%)[5]
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium formate, analytical grade
-
Formic acid, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or incubator
-
Photostability chamber
-
Autosampler vials
-
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask. This stock solution should be prepared fresh before each experiment.
-
Stress Condition Solutions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂ in deionized water
-
Forced Degradation Study Procedure
-
Sample Preparation: For each stress condition, mix 1 mL of the this compound stock solution with 1 mL of the respective stressor solution in an autosampler vial. For the thermal and photolytic stress conditions, use deionized water as the diluent. A control sample should be prepared by diluting the stock solution with deionized water and storing it at 2-8°C.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample with 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate the sample with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Incubate the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the sample in deionized water at 60°C.
-
Photolytic Degradation: Expose the sample in deionized water to light in a photostability chamber.
-
-
Time Points: Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: For the acidic and basic hydrolysis samples, neutralize the aliquots with an equimolar amount of NaOH or HCl, respectively, before analysis.
-
Analysis: Analyze all samples, including the control, by HPLC to determine the concentration of this compound remaining and to detect the formation of any degradation products.
Analytical Methodology (HPLC)
A stability-indicating HPLC method is crucial for separating this compound from its degradation products.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The results of the stability study should be presented in a clear and organized manner.
Stability of this compound under Forced Degradation
The following table summarizes hypothetical data for the percentage of this compound remaining after 24 hours of exposure to various stress conditions.
| Stress Condition | Temperature | Duration (hours) | % this compound Remaining |
| Control | 4°C | 24 | 99.8% |
| 0.1 M HCl | 60°C | 24 | 75.2% |
| 0.1 M NaOH | 60°C | 24 | 60.5% |
| 3% H₂O₂ | Room Temp | 24 | 92.1% |
| Thermal (Water) | 60°C | 24 | 98.5% |
| Photolytic | Room Temp | 24 | 99.1% |
Potential Degradation Products
The primary degradation pathway for a simple dipeptide like this compound under hydrolytic conditions is the cleavage of the peptide bond to yield its constituent amino acids.
| Peak | Retention Time (min) | Identification |
| 1 | 3.5 | Lysine |
| 2 | 8.2 | Leucine |
| 3 | 12.5 | This compound |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of this compound.
Potential Degradation Pathway
Caption: Potential hydrolytic degradation pathway of this compound.
Conclusion
This application note provides a comprehensive protocol for assessing the stability of this compound in solution through forced degradation studies. The described methodology, including the HPLC analysis, allows for the reliable quantification of the dipeptide and the identification of its primary degradation products. The insights gained from these studies are invaluable for ensuring the quality, efficacy, and safety of this compound in research and pharmaceutical development. It is important to note that other degradation pathways, such as racemization and diketopiperazine formation, could also occur, although they are generally less prevalent for simple dipeptides under these conditions. Further characterization of degradation products using mass spectrometry is recommended for a more in-depth understanding of the stability profile.
References
- 1. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. This compound 97% | CAS: 7369-79-1 | AChemBlock [achemblock.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of H-Lys-Leu-OH
Welcome to the technical support center for the synthesis of the dipeptide H-Lys-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My this compound synthesis is resulting in a low yield. What are the most common causes and how can I address them?
A1: Low yields in dipeptide synthesis can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Coupling: The formation of the peptide bond between Lysine and Leucine may be inefficient. Leucine, with its bulky isobutyl side chain, can present steric hindrance.
-
Solution: Optimize your coupling reagent. For sterically hindered amino acids, more powerful coupling reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides like DCC or EDC, especially in solid-phase peptide synthesis (SPPS).[1] Consider extending the coupling reaction time or performing a double coupling. Monitoring the reaction with a Kaiser test (for SPPS) can confirm the completion of the coupling.
-
-
Poor Solubility of Protected Amino Acids: The protected amino acid derivatives, particularly Fmoc-Leu-OH, may have limited solubility in the reaction solvent (e.g., DMF), leading to incomplete reaction.
-
Solution: Consider using N-Methyl-2-pyrrolidone (NMP) as a solvent, which has better solvating properties for hydrophobic peptides and their precursors.[2] Gentle heating can also improve solubility and reaction rates, but must be carefully controlled to avoid side reactions like racemization.
-
-
Side Reactions: Undesired chemical reactions can consume your starting materials and reduce the yield of the final product. Common side reactions include racemization and diketopiperazine formation.
-
Solution: To minimize racemization, use coupling additives like HOBt or Oxyma Pure and a base with greater steric hindrance and lower basicity, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), instead of triethylamine (TEA).[3] Diketopiperazine formation is more common in solution-phase synthesis and can be minimized by careful control of reaction conditions and the use of appropriate protecting groups.[4][5][6]
-
-
Loss during Workup and Purification: Significant amounts of the product can be lost during extraction, precipitation, and chromatographic purification steps.
-
Solution: Optimize your purification protocol. For preparative HPLC, ensure the column is not overloaded and that the gradient is optimized for the separation of your dipeptide from impurities.[7] Lyophilization of the final product should be done carefully to avoid loss of material.
-
Q2: I am observing a significant amount of a side product with the same mass as my desired this compound. What could this be and how can I prevent it?
A2: A common side product with the same mass as the desired peptide is a diastereomer, which is a result of racemization during the synthesis.
-
Racemization: This is the loss of stereochemical integrity at the alpha-carbon of one of the amino acids during the coupling reaction, leading to the formation of D-amino acid-containing dipeptides (e.g., H-D-Lys-L-Leu-OH or H-L-Lys-D-Leu-OH).
-
Causes: The activation of the carboxylic acid group of the N-protected amino acid makes the alpha-proton more acidic and susceptible to abstraction by a base. This is particularly a concern when using strong bases or highly activating coupling reagents.[3]
-
Prevention:
-
Choice of Base: Use a sterically hindered, weaker base like DIPEA or N-methylmorpholine instead of triethylamine.[3] 2,4,6-collidine has been shown to produce minimal racemic products.[3]
-
Coupling Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by forming an active ester that is less prone to racemization.[3]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.
-
Coupling Reagent: While highly activating, some modern coupling reagents like COMU have been shown to reduce epimerization compared to older reagents.[8]
-
-
Q3: During the synthesis of this compound, especially when removing the N-terminal protecting group from a dipeptide attached to a solid support, I see a loss of product. What could be the cause?
A3: This is likely due to the formation of a cyclic dipeptide, a diketopiperazine.
-
Diketopiperazine (DKP) Formation: This is an intramolecular side reaction where the deprotected N-terminal amino group of the dipeptide attacks the ester linkage to the resin (in SPPS) or the C-terminal ester (in solution-phase), leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring.[4][5][6]
-
Contributing Factors:
-
The Lys-Leu sequence is susceptible to DKP formation.
-
The reaction is catalyzed by bases, such as the piperidine used for Fmoc deprotection in SPPS.[9]
-
-
Prevention Strategies:
-
In SPPS:
-
Couple the third amino acid immediately after the deprotection of the second amino acid to minimize the time the free N-terminal is exposed.
-
Alternatively, use a dipeptide building block (e.g., Fmoc-Lys(Boc)-Leu-OH) to introduce the first two amino acids in a single coupling step. However, be aware of the potential for racemization of the C-terminal amino acid of the dipeptide during its activation.
-
-
In Solution-Phase Synthesis:
-
Carefully control the pH and temperature during the deprotection and coupling steps.
-
A "simultaneous deprotection/acylation" methodology, where the deprotection is carried out in the presence of the activated amino acid to be coupled, can trap the reactive N-terminal before it can form a diketopiperazine.[10]
-
-
-
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Activation Mechanism | Relative Coupling Efficiency | Racemization Risk | Common Solvents | Key Considerations |
| DCC/DIC | Carbodiimide | Moderate | Moderate to High | DCM, DMF | Byproduct (DCU/DIU) can be difficult to remove in solution-phase. |
| EDC/HOBt | Carbodiimide with additive | Good | Low with HOBt | DMF, DCM, Water | Water-soluble carbodiimide, easy byproduct removal.[1] |
| HBTU/TBTU | Uronium/Aminium Salt | High | Low | DMF, NMP | Very efficient, but can react with unprotected N-terminal if used in excess.[1] |
| HATU | Uronium/Aminium Salt | Very High | Very Low | DMF, NMP | Generally considered superior to HBTU, especially for difficult couplings.[1] |
| COMU | Uronium Salt | Very High | Very Low | DMF, NMP | Highly efficient and soluble, requires only one equivalent of base.[8] |
Experimental Protocols
The following are detailed, illustrative protocols for the synthesis of this compound via both solid-phase and solution-phase methods.
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Wang resin, suitable for producing a C-terminal carboxylic acid.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Leu-OH):
-
Swell Wang resin (0.5-1.0 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.
-
Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
-
In a separate vessel, dissolve Fmoc-Leu-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitor the loading using the Kaiser test.
-
After complete loading, wash the resin with DMF (3x) and DCM (3x).
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Coupling of the Second Amino Acid (Fmoc-Lys(Boc)-OH):
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to ensure the reaction is complete. If the test is positive (blue beads), extend the reaction time or perform a second coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
4. Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal Lysine.
5. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (10 mL/g of resin) and stir for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether twice more.[7]
-
Dry the crude peptide pellet under vacuum.
Solution-Phase Synthesis of this compound
This protocol outlines a solution-phase approach for the synthesis of this compound.
1. Synthesis of Z-Lys(Boc)-Leu-OMe:
-
Dissolve H-Leu-OMe.HCl (1 eq.) and DIPEA (1 eq.) in DCM.
-
In a separate flask, dissolve Z-Lys(Boc)-OH (1 eq.), EDC.HCl (1.1 eq.), and HOBt (1.1 eq.) in DCM.
-
Add the activated Z-Lys(Boc)-OH solution to the H-Leu-OMe solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the protected dipeptide.
2. Saponification of the Methyl Ester:
-
Dissolve the protected dipeptide in a mixture of THF and water.
-
Add LiOH (1.5 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate to yield Z-Lys(Boc)-Leu-OH.
3. Hydrogenolysis of the Z group and Boc Deprotection:
-
Dissolve Z-Lys(Boc)-Leu-OH in methanol and add Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere for 4-6 hours.
-
Filter the catalyst through Celite and evaporate the solvent to get H-Lys(Boc)-Leu-OH.
-
Treat the resulting product with a solution of 4M HCl in dioxane or 50% TFA in DCM to remove the Boc group.
-
Evaporate the solvent and triturate with diethyl ether to obtain the crude this compound as a hydrochloride or trifluoroacetate salt.
Purification and Characterization
Purification by Preparative RP-HPLC:
-
Column: C18 stationary phase.[7]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[7]
-
Gradient: A linear gradient tailored to the hydrophobicity of this compound (e.g., 5% to 50% B over 40 minutes).
-
Detection: UV at 214 nm and 280 nm.[7]
-
Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A, filter, and inject onto the equilibrated column. Collect fractions corresponding to the major peak, analyze for purity, pool the pure fractions, and lyophilize.[7]
Characterization:
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the dipeptide. The expected [M+H]+ for this compound (C12H25N3O3) is approximately 260.19.
-
NMR Spectroscopy (1H and 13C): To confirm the structure and stereochemical integrity. The spectra should be consistent with the structures of the Lysine and Leucine residues and the presence of a peptide bond.[11]
Visualizations
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Yield in this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
H-Lys-Leu-OH solubility issues and solutions
Welcome to the technical support center for H-Lys-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of the dipeptide this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅N₃O₃ | [1] |
| Molecular Weight | 259.35 g/mol | [1] |
| IUPAC Name | L-lysyl-L-leucine | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Theoretical pI | Basic (Estimated > 7) | [3][4] |
Q2: I'm having trouble dissolving this compound in water. What should I do?
A2: this compound is a basic dipeptide due to the presence of the lysine residue, which has a net positive charge at neutral pH.[2] Peptides with a net charge are generally more soluble in aqueous solutions. However, if you are experiencing difficulty, it is recommended to first try vigorous vortexing or sonication to aid dissolution.[5] If the peptide remains insoluble, the next step is to adjust the pH of the solution. Since this compound is basic, dissolving it in a slightly acidic solution can significantly improve its solubility.[2][5]
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent depends on the experimental requirements. Based on the basic nature of this compound, the following solvents are recommended in a stepwise approach.
| Solvent | Recommendation | Remarks |
| Sterile, Deionized Water | Primary Choice | The peptide is expected to have some solubility in water due to the charged Lysine residue. Always start with water.[2] |
| 10% Acetic Acid (Aqueous) | Secondary Choice | If solubility in water is limited, a slightly acidic solution will protonate the lysine side chain, increasing the net positive charge and enhancing solubility. Use a minimal amount to dissolve and then dilute with your aqueous buffer.[5] |
| Dimethyl Sulfoxide (DMSO) | For High Concentrations or Stubborn Insolubility | If aqueous solutions are not sufficient, a small amount of DMSO can be used. Dissolve the peptide in a minimal volume of DMSO first, then slowly add it to your stirring aqueous buffer. Note that DMSO can be toxic to cells at higher concentrations.[5] |
| Phosphate-Buffered Saline (PBS) | For Biological Assays | Once dissolved in a primary solvent, the peptide solution can often be diluted in PBS for in vitro assays. Ensure the final concentration of any co-solvents is compatible with your experiment.[2] |
Q4: Is there any quantitative data on the solubility of this compound?
Q5: How should I store this compound solutions?
A5: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment.[4] Once in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[7] The stability of the peptide in solution will depend on the solvent and pH.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues with this compound.
Issue: this compound powder will not dissolve in sterile water.
| Troubleshooting Steps | Rationale |
| 1. Apply Physical Methods | Use a vortex mixer or a bath sonicator to increase the rate of dissolution by breaking up peptide aggregates.[5] Gentle warming can also be attempted, but with caution to avoid degradation.[5] |
| 2. Adjust pH | Since this compound is a basic peptide, its solubility is lowest at its isoelectric point (pI) and increases as the pH is moved away from the pI. Add a small amount of a dilute acidic solution (e.g., 10% acetic acid) dropwise while stirring to lower the pH and increase the net positive charge, thereby enhancing interaction with water molecules.[5] |
| 3. Use an Organic Co-solvent | If pH adjustment is insufficient or not desired for the experiment, dissolve the peptide in a minimal amount of an organic solvent like DMSO first. Then, slowly add this solution to your aqueous buffer with constant stirring. If the solution becomes cloudy, you have exceeded the solubility limit.[5] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add the desired volume of sterile, deionized water to the vial to achieve the target concentration.
-
Vortex the solution for 1-2 minutes. If the peptide does not fully dissolve, proceed to the next step.
-
Place the vial in a bath sonicator for 5-10 minutes. Check for dissolution.
-
If the peptide is still not dissolved, add 10% aqueous acetic acid dropwise until the peptide dissolves. Use the minimal amount necessary.
-
Once dissolved, the solution can be diluted with the appropriate buffer (e.g., PBS) for your experiment.
-
It is recommended to sterile filter the final solution through a 0.22 µm filter before use in cell-based assays.
Protocol 2: Solubility Assessment by Turbidity Measurement
This protocol provides a method to experimentally determine the approximate solubility of this compound in a specific solvent.[8]
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a solvent where it is highly soluble (e.g., 10% acetic acid or DMSO).
-
In a 96-well clear, flat-bottom plate, perform serial dilutions of the stock solution with the test solvent (e.g., water, PBS) to obtain a range of concentrations (e.g., from 0.1 mg/mL to 5 mg/mL).
-
Include wells with the solvent only as a blank control.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Measure the absorbance (optical density) of each well at a wavelength of 600 nm using a plate reader.
-
Plot the absorbance against the peptide concentration. The concentration at which a significant and sharp increase in absorbance is observed indicates the saturation point and the approximate solubility in that solvent.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for dissolving this compound.
Factors Affecting this compound Solubility
Caption: Relationship between factors that determine solubility.
L-Leucine's Role in the mTOR Signaling Pathway
While no direct signaling pathways for the dipeptide this compound have been identified, its constituent amino acid, L-leucine, is a well-known activator of the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth and protein synthesis.
Caption: L-Leucine's activation of the mTORC1 signaling pathway.
References
- 1. This compound 97% | CAS: 7369-79-1 | AChemBlock [achemblock.com]
- 2. benchchem.com [benchchem.com]
- 3. H-Ser-Leu-Leu-Lys-OH peptide [novoprolabs.com]
- 4. H-Lys-Gly-OH peptide [novoprolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Enzymatic Degradation of Lysyl-Leucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic degradation of the dipeptide lysyl-leucine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of lysyl-leucine in biological samples?
A1: The enzymatic degradation of lysyl-leucine is primarily mediated by two classes of proteases:
-
Aminopeptidases: Specifically, Leucine Aminopeptidases (LAPs) are a major concern. These enzymes cleave amino acids from the N-terminus of peptides and proteins and show a preference for leucine residues.
-
Trypsin-like Serine Proteases: These enzymes cleave peptide bonds at the C-terminus of basic amino acids, such as lysine.
Q2: My lysyl-leucine sample is degrading rapidly in a cell culture medium. What is the likely cause?
A2: Cell culture media is often supplemented with serum, which contains a variety of proteases. Additionally, cells themselves can secrete or release proteases into the medium. The rapid degradation is likely due to the activity of aminopeptidases and other proteases present in the serum and/or released by the cells.
Q3: How can I prevent the degradation of lysyl-leucine in my experiments?
A3: Several strategies can be employed to prevent degradation:
-
Use of Protease Inhibitors: This is the most common and effective method. A combination of inhibitors targeting different protease classes is recommended.
-
Temperature Control: Keeping samples on ice or at 4°C can significantly slow down enzymatic activity.
-
pH Control: Extreme pH values can inactivate some proteases, but this may also affect your experiment. Maintaining a neutral pH is generally recommended, in conjunction with inhibitors.
-
Use of Protease-Free Reagents: Whenever possible, use commercially available protease-free reagents and sterile techniques to minimize contamination.
Q4: Are there specific inhibitors you recommend for lysyl-leucine?
A4: Yes, for targeting the primary degradation pathways, we recommend:
-
Bestatin or Amastatin: To specifically inhibit Leucine Aminopeptidases.
-
A broad-spectrum protease inhibitor cocktail: To inhibit a wider range of proteases, including trypsin-like enzymes. Many commercial cocktails contain inhibitors for serine, cysteine, and metalloproteases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complete or near-complete loss of lysyl-leucine signal in analytical assays (HPLC, LC-MS). | High protease activity in the sample matrix (e.g., serum, cell lysate). | 1. Add a broad-spectrum protease inhibitor cocktail to your sample immediately upon collection. 2. For targeted inhibition, use a combination of Bestatin (1-10 µM) and a trypsin inhibitor like Leupeptin (1-10 µM). 3. Perform all sample handling steps at 4°C or on ice. |
| Inconsistent results in lysyl-leucine stability assays. | 1. Inconsistent timing of inhibitor addition. 2. Variable protease activity between different batches of biological samples. 3. Freeze-thaw cycles of samples or inhibitor stocks. | 1. Add inhibitors immediately after sample collection or thawing. 2. Pool biological samples from multiple donors to average out variability. 3. Aliquot samples and inhibitor stocks to avoid repeated freeze-thaw cycles. |
| Partial degradation of lysyl-leucine observed, even with inhibitors. | 1. Suboptimal concentration of inhibitors. 2. Degradation by proteases not targeted by the current inhibitor cocktail. 3. Non-enzymatic chemical degradation (e.g., hydrolysis at extreme pH). | 1. Titrate the concentration of your inhibitors to find the optimal effective concentration for your specific experimental setup. 2. Consider using a broader spectrum inhibitor cocktail or adding specific inhibitors for other protease classes (e.g., metalloprotease inhibitors like EDTA, if compatible with your downstream analysis). 3. Ensure the pH of your buffers and solutions is maintained within a stable, neutral range (pH 6.8-7.4). |
Quantitative Data Summary
The following table summarizes the efficacy of various protease inhibitors against the key enzymes that degrade lysyl-leucine.
| Inhibitor | Target Protease Class | Typical Working Concentration | Potency (Ki or IC50) |
| Bestatin | Aminopeptidases | 1 - 10 µM | Ki: ~20 nM for Leucine Aminopeptidase |
| Amastatin | Aminopeptidases | 1 - 10 µM | Ki: ~1.9 x 10⁻⁸ M for Aminopeptidase M[1] |
| Leupeptin | Serine & Cysteine Proteases | 1 - 10 µM | Ki: ~3.5 nM for Trypsin[2] |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | |
| AEBSF | Serine Proteases | 100 µM - 1 mM | |
| EDTA | Metalloproteases | 1 - 5 mM |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of Lysyl-Leucine in Human Serum
Objective: To determine the half-life of lysyl-leucine in human serum and assess the efficacy of protease inhibitors.
Materials:
-
Lysyl-leucine
-
Human serum (pooled from multiple donors)
-
Protease Inhibitor Cocktail (e.g., containing aprotinin, leupeptin, bestatin, E-64, and pepstatin A)
-
Bestatin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Water with 0.1% TFA
-
HPLC or LC-MS/MS system with a C18 column
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of lysyl-leucine in PBS.
-
Prepare a 100X stock solution of the protease inhibitor cocktail in DMSO or water, according to the manufacturer's instructions.
-
Prepare a 1 mM stock solution of Bestatin in water.
-
-
Incubation:
-
Thaw human serum at 37°C and keep it on ice.
-
Prepare three sets of reaction tubes:
-
Control (No Inhibitor): 90 µL of serum + 10 µL of PBS.
-
Broad-Spectrum Inhibitor: 89 µL of serum + 1 µL of 100X protease inhibitor cocktail + 10 µL of PBS.
-
Specific Inhibitor: 89 µL of serum + 1 µL of 1 mM Bestatin + 10 µL of PBS.
-
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM lysyl-leucine stock solution to each tube (final concentration: 1 mM).
-
Incubate at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), take a 20 µL aliquot from each reaction tube.
-
-
Quenching and Protein Precipitation:
-
Immediately add the 20 µL aliquot to a tube containing 80 µL of cold ACN with 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by RP-HPLC or LC-MS/MS to quantify the remaining intact lysyl-leucine. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).
-
-
Data Analysis:
-
Plot the percentage of intact lysyl-leucine remaining versus time for each condition.
-
Calculate the half-life (t½) of lysyl-leucine under each condition using a one-phase decay model.
-
Visualizations
Caption: Enzymatic degradation pathways of lysyl-leucine.
References
Technical Support Center: Optimizing HPLC Separation of Dipeptide Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of dipeptide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during these sensitive analyses.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when developing an HPLC method for dipeptide isomer separation?
A1: Initial method development should focus on a systematic screening of stationary phases, mobile phase modifiers, and gradient conditions. A recommended starting point is a standard C18 column with a shallow gradient of acetonitrile in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).[1] A shallow gradient is important because it allows for more interaction time between the isomers and the stationary phase, which can lead to better resolution.[1]
Q2: How does the choice of HPLC column affect the separation of dipeptide isomers?
A2: The column's stationary phase chemistry is a critical factor. While C18 columns are a common starting point, exploring different column chemistries is highly recommended for optimal selectivity.[2] For instance, phenyl-based columns can offer unique selectivity for peptides containing aromatic side chains.[2] The pore size of the packing material is also important, with wider pore columns (e.g., 300 Å) generally being more suitable for larger peptides to prevent peak broadening.[3]
Q3: What is the role of the mobile phase composition in separating dipeptide isomers?
A3: The mobile phase composition, including the organic solvent, aqueous component, and additives, significantly influences separation.[4][5] Acetonitrile is a common organic solvent for peptide separations.[2] Additives like trifluoroacetic acid (TFA) act as ion-pairing agents, improving peak shape by minimizing undesirable interactions between the peptides and the stationary phase.[1] The concentration of these additives can also affect retention and selectivity.[1]
Q4: How does temperature influence the separation of dipeptide isomers?
A4: Temperature can affect both the retention time and the selectivity of the separation.[1] Increasing the column temperature often leads to sharper peaks and can improve resolution by reducing the viscosity of the mobile phase and enhancing mass transfer.[1] However, the effect of temperature is specific to the dipeptides being analyzed, so it is advisable to screen a range of temperatures (e.g., 30°C to 65°C) to determine the optimal condition.[1]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
Possible Causes:
-
Inappropriate Column Chemistry: The stationary phase may not have sufficient selectivity for the isomers.
-
Mobile Phase Composition Not Optimized: The type of organic solvent, pH, or ion-pairing agent may not be ideal.
-
Gradient is Too Steep: A steep gradient can reduce the interaction time with the stationary phase, leading to poor separation.
-
Inadequate Temperature: The column temperature may not be optimal for selectivity.
Solutions:
-
Screen Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl, Biphenyl) to find one that provides better selectivity for your dipeptide isomers.[2]
-
Optimize Mobile Phase:
-
pH Adjustment: The pH of the mobile phase affects the ionization state of the dipeptides and can dramatically impact selectivity.[2]
-
Ion-Pairing Agent: Vary the concentration of the ion-pairing agent (e.g., TFA) or try a different one, such as formic acid (FA), especially if using mass spectrometry detection.[1][6]
-
-
Shallow Gradient: Employ a shallower gradient to increase the separation window.[1][2]
-
Temperature Screening: Evaluate a range of column temperatures to identify the optimal condition for resolution.[1]
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: Unwanted interactions between the dipeptides and the silica backbone of the stationary phase can cause tailing.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the dipeptide, it can lead to poor peak shape.
Solutions:
-
Use an Ion-Pairing Agent: Additives like TFA can help mask silanol groups on the stationary phase and improve peak shape.[1]
-
Column Cleaning and Replacement: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes.
Issue 3: Irreproducible Retention Times
Possible Causes:
-
Mobile Phase Preparation Inconsistency: Variations in mobile phase composition, especially the organic-to-aqueous ratio or additive concentration, can cause shifts in retention time.[7]
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times.
-
Column Equilibration Issues: The column may not be fully equilibrated with the mobile phase between runs.
Solutions:
-
Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for every run.
-
Use a Column Oven: Maintain a constant and uniform column temperature using a column oven.
-
Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Isomer Resolution
| Mobile Phase Additive | Concentration | Resolution (Rs) of Isomer Pair A | Resolution (Rs) of Isomer Pair B |
| Trifluoroacetic Acid (TFA) | 0.1% | 1.8 | 1.5 |
| Formic Acid (FA) | 0.1% | 1.2 | 1.9 |
| Difluoroacetic Acid (DFA) | 0.1% | 1.6 | 1.7 |
This table illustrates how different ion-pairing agents can affect the resolution of dipeptide isomers.
Table 2: Impact of Column Temperature on Diastereomeric Peptide Separation[1]
| Temperature (°C) | Retention Time - Isomer 1 (min) | Retention Time - Isomer 2 (min) | Resolution (Rs) |
| 30 | 15.2 | 15.5 | 1.2 |
| 40 | 14.8 | 15.2 | 1.5 |
| 50 | 14.5 | 14.9 | 1.6 |
| 60 | 14.2 | 14.6 | 1.5 |
This table shows the effect of varying column temperature on the retention times and resolution of two diastereomeric peptides.
Experimental Protocols
General HPLC Method for Dipeptide Isomer Screening
This protocol provides a starting point for developing a separation method.
1. Sample Preparation:
- Dissolve the dipeptide sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
- Column: C18, 2.1 x 150 mm, 3.5 µm particle size.[1]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]
- Gradient: 5-35% B over 30 minutes.[1]
- Flow Rate: 0.2 mL/min.[1]
- Column Temperature: 40°C.
- Detection: UV at 220 nm.
- Injection Volume: 5 µL.
3. Method Optimization:
- If separation is not achieved, systematically vary the following parameters:
- Gradient Slope: Decrease the slope (e.g., 5-25% B over 40 minutes).
- Mobile Phase Modifier: Replace TFA with 0.1% Formic Acid.
- Column Temperature: Test temperatures from 30°C to 60°C in 10°C increments.
- Column Chemistry: Screen columns with different stationary phases (e.g., Phenyl-Hexyl, Biphenyl).
Visualizations
Caption: Troubleshooting workflow for poor dipeptide isomer resolution.
Caption: General experimental workflow for dipeptide isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 3. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting Mass Spectrometry Fragmentation of H-Lys-Leu-OH: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometric fragmentation of the dipeptide H-Lys-Leu-OH.
Troubleshooting Guide
This guide addresses common problems observed during the mass spectrometric analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor or no fragmentation of my this compound precursor ion?
A1: Several factors can lead to poor fragmentation of your dipeptide. Consider the following possibilities:
-
Low Collision Energy: The applied collision energy may be insufficient to induce fragmentation. Gradually increase the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy.
-
Stable Precursor Ion: The proton may be sequestered on the lysine side chain, which is a common occurrence for peptides containing basic residues like lysine.[1][2] This can make the peptide backbone less prone to fragmentation. Try alternative fragmentation methods like electron-transfer dissociation (ETD) or electron-capture dissociation (ECD), which are often more effective for peptides with basic residues.[3]
-
Adduct Formation: Your precursor ion might be an adduct (e.g., sodium [M+Na]+ or potassium [M+K]+) instead of the protonated molecule [M+H]+.[4][5] Adducts are often more stable and fragment less efficiently. To mitigate this, ensure your mobile phase contains a source of protons, such as 0.1% formic acid, and check for the presence of potential salt contamination in your sample.[4]
-
Instrument Contamination: Contaminants in the mass spectrometer, such as polyethylene glycol (PEG), can suppress the signal of your analyte and interfere with fragmentation.[6] If you observe a series of repeating peaks, this may indicate contamination.
Q2: I see unexpected fragment ions in my MS/MS spectrum. What could be their origin?
A2: The presence of unexpected fragments can arise from several sources:
-
Side-Chain Fragmentation: Both lysine and leucine can undergo side-chain fragmentation.
-
Lysine: The lysine side chain can lose ammonia (NH3), resulting in a characteristic neutral loss of 17 Da.[7][8] You may also observe an immonium ion for lysine at m/z 101.0968.[8] A prominent fragment at m/z 84.0808, corresponding to the cyclic portion of the lysine side chain, is also commonly observed.[7]
-
Leucine: Leucine can produce a characteristic immonium ion at m/z 86.0968.[8] It can also undergo side-chain fragmentation leading to ions at m/z 43 and 44.[9]
-
-
Internal Fragmentation: Although less common for a dipeptide, internal fragmentation can occur, giving rise to ions that are not standard b- or y-type ions.[8]
-
Contaminants: Co-eluting contaminants can fragment alongside your peptide, leading to a complex and confusing MS/MS spectrum. Ensure proper sample cleanup and chromatographic separation.[6]
-
In-Source Fragmentation: Fragmentation can sometimes occur in the ion source before precursor selection. This will result in fragment ions being present in your MS1 spectrum and potentially being selected for MS/MS, leading to a mixed spectrum. Try reducing the source fragmentation potential (e.g., cone voltage).[10]
Q3: The signal intensity of my fragment ions is very low. How can I improve it?
A3: Low fragment ion intensity can be addressed by:
-
Optimizing Collision Energy: Perform a collision energy ramp or use a stepped collision energy to find the optimal setting for your specific instrument and peptide.
-
Improving Ionization Efficiency: Ensure your sample is properly desalted as salts can suppress ionization.[5] Optimize your electrospray ionization (ESI) source parameters, such as spray voltage and gas flows. The use of an appropriate matrix is crucial for MALDI.[5]
-
Increasing Sample Concentration: If possible, increase the amount of sample injected.
-
Checking for Sample Loss: Peptides can be lost during sample preparation and cleanup.[6] Use low-binding tubes and ensure your cleanup protocol is optimized for small, hydrophilic peptides.
Frequently Asked Questions (FAQs)
Q: What are the expected b- and y-ions for this compound?
A: For the dipeptide this compound, you can expect the following primary fragment ions:
-
b-ions: These ions contain the N-terminus. The b1 ion corresponds to the lysine residue.
-
y-ions: These ions contain the C-terminus. The y1 ion corresponds to the leucine residue.
The table below summarizes the expected monoisotopic m/z values for the singly charged b- and y-ions of this compound.
| Ion Type | Sequence | Monoisotopic m/z |
| Precursor [M+H]+ | This compound | 276.1918 |
| b1 | Lys | 147.1128 |
| y1 | Leu | 132.0968 |
Q: How can I differentiate this compound from its isomer H-Leu-Lys-OH using mass spectrometry?
A: The MS/MS spectra of these two isomers will be distinct.
-
This compound: The b1 ion will have an m/z of 147.1128 (Lys), and the y1 ion will have an m/z of 132.0968 (Leu).
-
H-Leu-Lys-OH: The b1 ion will have an m/z of 132.0968 (Leu), and the y1 ion will have an m/z of 147.1128 (Lys).
By identifying the b1 and y1 ions, you can unambiguously determine the sequence.
Q: What is the significance of the immonium ions of lysine and leucine?
A: Immonium ions are small fragment ions that are characteristic of a specific amino acid residue.[8] They can be very useful for confirming the presence of that amino acid in a peptide, especially when the b- and y-ion series are incomplete.
-
Lysine (K) immonium ion: m/z 101.0968
-
Leucine (L) immonium ion: m/z 86.0968
Q: Can collision-induced dissociation (CID) cause rearrangement of the peptide?
A: Yes, under certain conditions, peptide fragmentation can be accompanied by rearrangement reactions.[2] For dipeptides, this is less of a concern than for larger peptides, but it is a possibility to be aware of, especially if the fragmentation pattern is highly unusual.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results.
Sample Preparation:
-
Dissolve the this compound peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (95:5, v/v), to a final concentration of 1-10 pmol/µL.
-
Centrifuge the sample to pellet any insoluble material before injection.
Mass Spectrometry Analysis (Example using ESI-QTOF):
-
Liquid Chromatography (optional but recommended for complex samples): Use a C18 reverse-phase column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Ionization: Use positive ion electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan MS spectra over a mass range that includes the expected precursor ion (e.g., m/z 100-500).
-
MS/MS Fragmentation: Select the [M+H]+ ion of this compound (m/z 276.19) for collision-induced dissociation (CID).
-
Collision Energy: Start with a collision energy of approximately 20-30 eV and optimize as needed.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the b- and y-ions, as well as any characteristic side-chain fragments and immonium ions.
Visualizations
Expected Fragmentation Pathway of this compound
References
- 1. DSpace [scholarworks.wm.edu]
- 2. DSpace [scholarworks.wm.edu]
- 3. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 7. Ion chemistry of protonated lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
- 9. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 10. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Lys-Leu-OH Purity Assessment: A Technical Support Center
Welcome to the technical support center for H-Lys-Leu-OH purity assessment. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with verifying the purity and identity of the dipeptide this compound. Here you will find frequently asked questions and detailed troubleshooting guides to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a dipeptide composed of the amino acids L-Lysine and L-Leucine. As a short, cationic peptide, it serves as a fundamental building block in peptide synthesis and various biomedical research applications.[1][2] The purity of this peptide is paramount because even minor impurities can significantly impact experimental outcomes.[3] These effects can range from altered biological activity and reduced therapeutic efficacy to potential toxicity, making rigorous purity assessment a critical step in research and drug development.[3][4]
Q2: What are the most common impurities encountered during this compound synthesis and analysis?
Impurities in synthetic peptides like this compound can originate from various stages, including synthesis, purification, and storage.[4][5] They are broadly categorized as product-related impurities, process-related impurities, and degradation products.
Table 1: Common Impurities in this compound Synthesis
| Impurity Category | Specific Examples | Potential Source |
|---|---|---|
| Product-Related Impurities | Deletion sequences (e.g., H-Lys-OH or H-Leu-OH) | Incomplete coupling or deprotection steps during synthesis.[4][5] |
| Diastereomers (e.g., H-D-Lys-Leu-OH) | Racemization of amino acids during synthesis.[6][7][8] | |
| Truncated/Extended Sequences | Inefficient capping or unintended side reactions.[4][9] | |
| Oxidized forms | Exposure to air or oxidative conditions, particularly if sensitive residues are present.[5] | |
| Process-Related Impurities | Residual Solvents (e.g., Acetonitrile, DMF) | Incomplete removal after purification.[10] |
| Reagents (e.g., TFA, Acetic Acid) | Remnants from cleavage or purification buffers.[4] | |
| Degradation Products | Lysine Lactam | Cyclization of the lysine residue, often promoted by heat or pH changes.[11] |
| | Hydrolysis products (free Lys and Leu) | Breakdown of the peptide bond, especially in non-ideal pH or temperature conditions. |
Q3: Which analytical methods are standard for assessing this compound purity?
A combination of chromatographic and spectrometric techniques is typically employed to ensure a comprehensive purity profile. The most common methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantifying the purity of peptides.[3][10] It separates the target peptide from impurities based on hydrophobicity, and purity is calculated from the relative peak areas in the chromatogram.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry.[12][13] It is essential for confirming the molecular weight (identity) of the main peak and identifying the mass of any impurities.[12][14]
-
Amino Acid Analysis (AAA): This method provides the exact amino acid ratio in the peptide and is used to determine the net peptide content (NPC), which is the actual amount of peptide in a lyophilized powder that also contains water and counterions.[4][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often used after acid hydrolysis and derivatization to determine the enantiomeric (D/L) purity of the constituent amino acids.[12]
Q4: What is the difference between HPLC purity and Net Peptide Content (NPC)?
HPLC purity and Net Peptide Content (NPC) are two distinct and important measures of peptide quality.
-
HPLC Purity: This value, expressed as a percentage (%), represents the proportion of the target peptide relative to other peptide-related impurities detected by UV absorbance (typically at 210-220 nm).[3][10] It does not account for non-UV absorbing substances like water or salts.[4]
-
Net Peptide Content (NPC): This value, also a percentage (%), represents the weight of the peptide portion of the sample relative to the total weight, which includes water, counterions (e.g., TFA, acetate), and residual solvents.[10][12] NPC is typically determined by Amino Acid Analysis or quantitative NMR.
Troubleshooting Guides
This section addresses specific issues that may arise during the purity assessment of this compound.
HPLC Analysis Troubleshooting
Q: My HPLC chromatogram shows multiple unexpected peaks. What could they be?
Unexpected peaks can be attributed to several sources. A systematic approach is needed to identify them.
-
Identify the Peak Type:
-
Product-Related: These are often small peaks eluting close to the main peak and may include deletion sequences or diastereomers.
-
Process-Related: Peaks from residual solvents or reagents like TFA often appear early in the chromatogram.
-
System/Method-Related: Ghost peaks can arise from the mobile phase, injector carryover, or bleed from the column.
-
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your mobile phase starting solution (blank) to see if the peaks are coming from your solvent or the system itself.
-
Analyze by LC-MS: Couple your HPLC to a mass spectrometer to get the mass of the unexpected peaks. This is the most effective way to identify impurities like deletion sequences or adducts.[13][15]
-
Check Synthesis Report: Review the synthesis method for potential side reactions that could lead to the observed impurities.[9]
-
Q: I'm seeing significant peak tailing in my chromatogram. How can I resolve this?
Peak tailing can compromise resolution and accurate quantification. Common causes and solutions are summarized below.
Table 2: Common Causes and Solutions for HPLC Peak Tailing
| Cause | Solution(s) |
|---|---|
| Column Overload | Decrease the injection volume or the sample concentration.[16] |
| Secondary Interactions | The basic nature of Lysine can interact with residual silanols on the column. Add a competing base (e.g., 0.1% TFA) to the mobile phase. Use a base-deactivated column. |
| Contaminated Guard/Analytical Column | Flush the column with a strong solvent (e.g., 100% Acetonitrile). If the problem persists, replace the guard column or the analytical column.[16] |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pI of this compound to ensure it is fully protonated and interacts consistently.[17] |
Q: My HPLC system pressure is fluctuating or consistently high. What should I do?
Pressure issues are common and can indicate a blockage or a leak in the system.
-
High Pressure: This is typically caused by a blockage. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the obstruction. Common culprits are clogged column frits or blocked tubing.[18]
-
Low Pressure: This usually indicates a leak or an issue with the pump. Check all fittings for leaks. Ensure mobile phase lines are free of air bubbles and that the pump is properly primed.[18]
-
Pressure Fluctuations: This is often caused by air bubbles in the pump or a faulty check valve. Degas the mobile phase thoroughly and purge the pump. If the problem continues, the pump seals may need replacement.[18]
Mass Spectrometry (MS) Analysis Troubleshooting
Q: My ESI-MS spectrum shows peaks at M+22, M+38, and others that don't match my peptide's mass. What are they?
These are very likely adduct ions, which form when the analyte molecule associates with cations present in the sample or solvent.[19][20] This is a common phenomenon in electrospray ionization (ESI).[21][22]
-
Identification: Adducts are easily identified by their mass difference from the protonated molecular ion ([M+H]⁺).
-
Mitigation: The formation of adducts can reduce the intensity of the desired [M+H]⁺ ion.[23] To minimize them, use high-purity solvents (LC-MS grade), substitute glass with plasticware to avoid leaching of sodium and potassium ions, and consider adding a small amount of acid (e.g., 0.1% formic acid) to favor protonation.[19][23]
Table 3: Common Adduct Ions in Positive-Mode ESI-MS
| Adduct Ion | Mass Shift from [M+H]⁺ | Common Source |
|---|---|---|
| [M+Na]⁺ | +22 Da | Glassware, mobile phase contaminants.[19] |
| [M+K]⁺ | +38 Da | Glassware, mobile phase contaminants.[19] |
| [M+NH₄]⁺ | +17 Da | Ammonium-based buffers or additives. |
| [M+ACN+H]⁺ | +41 Da | Acetonitrile in the mobile phase. |
| [M-H+2Na]⁺ | +44 Da | High sodium concentration.[23] |
Detailed Experimental Protocols
Protocol 1: RP-HPLC Purity Assessment of this compound
This protocol outlines a general method for determining the chemical purity of this compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of lyophilized this compound powder.
-
Dissolve in an appropriate solvent (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.[3]
-
Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: Any standard HPLC or UPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column is standard (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be 5% to 60% Mobile Phase B over 20-30 minutes. This should be optimized based on the specific column and system.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C[3]
-
Detection Wavelength: 214 nm (for the peptide bond).[3]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .[3]
-
Protocol 2: Chiral Amino Acid Analysis for Diastereomeric Purity
This method is used to quantify the level of racemization (D-isomer formation) in the peptide.
-
Peptide Hydrolysis:
-
Derivatization:
-
Evaporate the acid from the hydrolyzed sample.
-
Re-dissolve the amino acid residue in an appropriate solvent.
-
Add a chiral derivatizing agent (e.g., Marfey's reagent or a chiral acyl chloride) that reacts with the amino acids to form diastereomeric derivatives.
-
-
GC-MS or LC-MS Analysis:
-
Inject the derivatized sample onto a GC-MS or LC-MS system.
-
The diastereomeric derivatives of the D- and L-amino acids will now have different properties and can be separated by chromatography.[14]
-
Quantify the peak areas corresponding to the L- and D-isomers for both Lysine and Leucine to determine the percentage of racemization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine - Organic Process Research & Development - Figshare [acs.figshare.com]
- 9. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. spectroscopyonline.com [spectroscopyonline.com]
optimal storage conditions for H-Lys-Leu-OH powder
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for H-Lys-Leu-OH powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: Lyophilized peptides like this compound should be stored in a freezer at or below -20°C for long-term stability.[1] For short-term storage, refrigeration at 2-8°C is acceptable for some peptides.[2] It is crucial to store the powder in a tightly sealed container to protect it from moisture.[3][4] L-Lysine, a component of this dipeptide, is particularly sensitive to moisture and can clump when exposed to air.[5]
Q2: What is the expected shelf-life of this compound powder?
Q3: My this compound powder has clumped. Is it still usable?
A3: Clumping is often a sign of moisture absorption.[5] While the peptide may still be usable, the accuracy of weighing will be compromised, and the stability may be affected. It is crucial to handle the powder in a dry environment and to seal the container tightly after each use.
Q4: How can I assess the purity of my this compound powder?
A4: The purity of the peptide can be assessed using High-Performance Liquid Chromatography (HPLC). The presence of TFA (trifluoroacetic acid), a common counterion from the purification process, can affect the net weight of the peptide.[1][6]
Q5: What are the signs of degradation of this compound powder?
A5: Signs of degradation can include a change in color, the appearance of visible particles, or a decrease in performance in biological assays. Studies on individual amino acids have shown that lysine can degrade over time, especially under suboptimal storage conditions.[7]
Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | Long-term: -20°C or below[1] Short-term: 2-8°C[2] | To minimize chemical degradation and maintain peptide integrity. |
| Humidity | Store in a dry place, ideally with a desiccant. | To prevent moisture absorption, which can lead to clumping and hydrolysis.[5] |
| Light Exposure | Protect from light. | To prevent photodegradation of the peptide. |
| Container | Tightly sealed, airtight container.[5] | To protect from moisture and atmospheric contaminants. |
Troubleshooting Guide
Issue: Inconsistent Experimental Results
If you are experiencing inconsistent results in your experiments using this compound, follow these troubleshooting steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]
-
Add the desired volume of a suitable solvent (e.g., sterile water or a buffer appropriate for your experiment) to the vial to achieve the target concentration.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.[8]
-
Visually inspect the solution to ensure there are no particulates.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound peptide.
-
Column: A C18 reverse-phase column is typically used for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV detection at 214 nm and 280 nm.
-
Procedure:
-
Prepare a stock solution of the this compound powder in Mobile Phase A.
-
Inject a known amount of the sample onto the HPLC system.
-
Run the gradient and collect the data.
-
The purity is calculated by dividing the area of the main peak by the total area of all peaks.
-
References
Validation & Comparative
A Comparative Analysis of H-Lys-Leu-OH Efficacy Against Other Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of the dipeptide H-Lys-Leu-OH against other notable dipeptides. The following sections present quantitative data from key experimental findings, detailed methodologies for the cited experiments, and an exploration of the potential signaling pathways involved in their mechanisms of action.
Comparative Efficacy Data
The efficacy of this compound and its isomeric counterpart, H-Leu-Lys-OH, has been evaluated in various biological systems, with notable findings in antioxidant and anti-aging studies. Furthermore, the impact of this compound on growth performance has been investigated in aquaculture models.
Antioxidant and Anti-aging Properties
A key study by Morita et al. (2023) investigated the antioxidant and anti-aging effects of H-Leu-Lys-OH (LK) and this compound (KL) in the model organism Caenorhabditis elegans. The results demonstrated that while both dipeptides exhibit beneficial properties, H-Leu-Lys-OH showed superior efficacy in several assays.
Table 1: Comparison of In Vitro Antioxidant Activities of Dipeptides [1]
| Dipeptide (10 mg/mL) | DPPH Radical Scavenging Activity (%) | Superoxide Radical Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |
| H-Leu-Lys-OH (LK) | 48.2 ± 2.5 | 65.1 ± 3.1 * | 25.4 ± 1.8 |
| This compound (KL) | 45.3 ± 2.1 | 48.7 ± 2.9 | 23.8 ± 1.5 |
| Carnosine (Car) | 55.6 ± 3.0 | 42.5 ± 2.7 | 30.1 ± 2.0 |
*Statistically significant difference between LK and KL (p < 0.05). Data are presented as mean ± standard error of the mean.
Table 2: Effects of Dipeptides on Lifespan and Stress Resistance in C. elegans [1]
| Treatment (10 mg/mL) | Mean Lifespan Extension (%) | Survival Rate under Oxidative Stress (%)* |
| H-Leu-Lys-OH (LK) | 20.9% | ~60% |
| This compound (KL) | 11.7% | ~45% |
| Control | 0% | ~30% |
*Survival rate after exposure to paraquat, an oxidative stress-inducing agent.
Growth Performance in Aquaculture
A study on juvenile turbot (Scophthalmus maximus) compared the effects of different dipeptide supplementations on growth performance. The results indicated that this compound is an effective dipeptide for improving feed utilization.
Table 3: Growth Performance of Juvenile Turbot Fed Dipeptide-Supplemented Diets
| Dietary Group | Weight Gain (g) | Feed Conversion Ratio (FCR) | Protein Efficiency Ratio (PER) |
| This compound | 25.8 ± 0.7 | 0.98 ± 0.03 | 2.35 ± 0.07 * |
| H-Lys-Gly-OH | 25.5 ± 0.6 | 0.99 ± 0.04 | 2.30 ± 0.06 |
| H-Gly-Leu-OH | 25.3 ± 0.8 | 1.01 ± 0.05 | 2.25 ± 0.08 |
| Crystalline Amino Acids | 24.1 ± 0.5 | 1.05 ± 0.04 | 2.15 ± 0.05 |
*Statistically significant difference compared to the crystalline amino acid group (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antioxidant Activity Assays
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: 100 µL of the dipeptide solution (at a final concentration of 10 mg/mL) is mixed with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Calculation: The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
Reaction Mixture: The reaction mixture contains 1 mL of nitroblue tetrazolium (NBT) solution (156 µM in 0.1 M phosphate buffer, pH 7.4), 1 mL of NADH solution (468 µM in the same buffer), and 0.5 mL of the dipeptide solution.
-
Reaction Initiation: The reaction is initiated by adding 100 µL of phenazine methosulfate (PMS) solution (60 µM in the same buffer).
-
Incubation: The mixture is incubated at room temperature for 5 minutes.
-
Absorbance Measurement: The absorbance is measured at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated as described for the DPPH assay.
-
Fenton Reaction Mixture: The reaction mixture contains 0.5 mL of the dipeptide solution, 0.5 mL of FeSO₄ (9 mM), 0.5 mL of salicylic acid-ethanol (9 mM), and 0.5 mL of H₂O₂ (9 mM).
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 510 nm.
-
Calculation: The hydroxyl radical scavenging activity is calculated as described for the DPPH assay.
C. elegans Lifespan and Stress Resistance Assays
-
Synchronization of Worms: Age-synchronized L1 larvae of wild-type C. elegans (N2 strain) are obtained by bleaching gravid adults.
-
Treatment: The synchronized worms are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 and containing the dipeptides at a final concentration of 10 mg/mL.
-
Scoring: The number of live and dead worms is scored daily. Worms that do not respond to gentle prodding with a platinum wire are considered dead.
-
Data Analysis: Survival curves are generated, and the mean lifespan is calculated.
-
Worm Preparation: Synchronized young adult worms are treated with the respective dipeptides for 48 hours.
-
Stress Induction: The worms are then transferred to NGM plates containing 50 mM paraquat to induce oxidative stress.
-
Survival Assessment: The survival of the worms is monitored over time, and the percentage of surviving worms is calculated at specific time points.
Signaling Pathways and Mechanisms of Action
The beneficial effects of dipeptides on aging and stress resistance are thought to be mediated through the modulation of conserved signaling pathways. While direct evidence for this compound is still emerging, studies on similar bioactive peptides in C. elegans point towards the involvement of the DAF-16/FOXO and SKN-1/Nrf2 pathways. Furthermore, the cellular response to amino acids and dipeptides is often mediated by the Target of Rapamycin (TOR) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The diagrams above illustrate the potential involvement of the DAF-16/FOXO and SKN-1/Nrf2 pathways in mediating the anti-aging effects of dipeptides in C. elegans. It is hypothesized that dipeptides like this compound may either directly or indirectly influence these pathways, leading to enhanced stress resistance and longevity. The general nutrient-sensing pathways, mTOR and MAPK, are also likely to be involved in the cellular response to dipeptides, influencing cell growth, proliferation, and stress responses. Further research is required to elucidate the precise molecular interactions and signaling cascades initiated by this compound.
References
A Comparative Guide to the Synthesis and NMR Validation of H-Lys-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for the synthesis of the dipeptide H-Lys-Leu-OH: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). The document outlines detailed experimental protocols for both methods and presents a thorough guide to the validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to assist researchers in selecting the most suitable synthesis strategy for their needs and in accurately verifying the identity and purity of the synthesized peptide.
Introduction
The dipeptide this compound, composed of lysine and leucine, serves as a fundamental building block in various peptidomimetic studies and drug discovery programs. Accurate synthesis and rigorous characterization are paramount to ensure the reliability of subsequent biological and pharmacological evaluations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic peptides. This guide provides a comparative framework for the synthesis of this compound and its validation by ¹H and ¹³C NMR.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc Chemistry
SPPS offers the advantage of simplified purification by anchoring the growing peptide chain to a solid support.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Lysine Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling (beads should remain colorless).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal lysine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the purified this compound peptide under vacuum.
-
Protocol 2: Solution-Phase Synthesis of this compound using Boc Chemistry
Solution-phase synthesis offers scalability and allows for the purification of intermediates.
Materials:
-
Boc-Lys(Z)-OH
-
H-Leu-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Activation of Boc-Lys(Z)-OH: Dissolve Boc-Lys(Z)-OH and NHS in DCM. Add DCC at 0°C and stir for 2 hours. Filter the dicyclohexylurea (DCU) byproduct.
-
Coupling: Add H-Leu-OMe·HCl and a base (e.g., N-methylmorpholine) to the activated ester solution. Stir overnight at room temperature.
-
Work-up: Wash the reaction mixture with NaHCO₃ solution, water, and brine. Dry the organic layer over MgSO₄ and concentrate in vacuo to obtain Boc-Lys(Z)-Leu-OMe.
-
Boc Deprotection: Dissolve the protected dipeptide in a solution of TFA in DCM (1:1) and stir for 1 hour. Remove the solvent under reduced pressure.
-
Z-group and Methyl Ester Deprotection (Hydrogenolysis and Saponification):
-
Dissolve the resulting intermediate in methanol and add Pd/C. Stir under a hydrogen atmosphere for 4 hours. Filter the catalyst.
-
To the filtrate, add 1 M NaOH and stir for 2 hours at room temperature.
-
-
Final Work-up: Neutralize the solution with a weak acid and concentrate to obtain crude this compound. Purify by recrystallization or chromatography.
Comparison of Synthesis Methods
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Principle | Peptide chain is assembled on a solid resin support. | All reactions are carried out in a homogeneous solution. |
| Purification | Simple filtration and washing steps; final cleavage and purification. | Requires extraction, crystallization, or chromatography at each step. |
| Reagent Stoichiometry | Excess reagents are used to drive reactions to completion. | Near-stoichiometric amounts of reagents can be used. |
| Scalability | Generally preferred for smaller scale synthesis (< 1g). | More amenable to large-scale industrial production. |
| Reaction Time | Can be automated and is generally faster for longer peptides. | Can be more time-consuming due to intermediate purifications. |
| Typical Yield | Moderate to high. | Can be higher, especially for short peptides. |
| Purity of Crude Product | May contain deletion or truncated sequences. | Intermediates can be purified, leading to a purer final product. |
NMR Validation of this compound
NMR spectroscopy is crucial for confirming the successful synthesis and purity of this compound. The following tables provide the expected chemical shifts for the dipeptide.
Expected ¹H NMR Chemical Shifts
Note: Chemical shifts (δ) are reported in ppm relative to a reference standard (e.g., TMS or DSS) and can vary depending on the solvent and pH.
| Proton | Lysine Residue (Lys) | Leucine Residue (Leu) |
| α-H | ~ 4.2 - 4.4 | ~ 4.3 - 4.5 |
| β-H | ~ 1.7 - 1.9 | ~ 1.6 - 1.8 |
| γ-H | ~ 1.4 - 1.6 | ~ 1.5 - 1.7 |
| δ-H | ~ 1.6 - 1.8 | ~ 0.9 - 1.0 (δ-CH₃) |
| ε-H | ~ 2.9 - 3.1 | - |
| NH (amide) | - | ~ 8.0 - 8.5 |
| NH₂ (amine) | ~ 7.5 - 8.0 | - |
Expected ¹³C NMR Chemical Shifts
| Carbon | Lysine Residue (Lys) | Leucine Residue (Leu) |
| C=O (carbonyl) | ~ 173 - 175 | ~ 175 - 177 |
| α-C | ~ 54 - 56 | ~ 52 - 54 |
| β-C | ~ 30 - 32 | ~ 40 - 42 |
| γ-C | ~ 22 - 24 | ~ 24 - 26 |
| δ-C | ~ 26 - 28 | ~ 21 - 23 (δ-CH₃) |
| ε-C | ~ 39 - 41 | - |
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the synthesis and validation of this compound.
A Functional Comparison of H-Lys-Leu-OH to Free Amino Acids for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptide H-Lys-Leu-OH against its constituent free amino acids, L-lysine and L-leucine. The focus is on key functional parameters including cellular uptake, activation of the mTOR signaling pathway, impact on protein synthesis, and antioxidant activity, supported by experimental data and detailed protocols.
Introduction
The delivery of amino acids to cells is crucial for a multitude of physiological processes, most notably protein synthesis. While free-form amino acids are the fundamental building blocks, the use of dipeptides such as this compound is gaining interest due to potentially advantageous transport kinetics and distinct biological activities. L-leucine is a well-established activator of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and anabolism. L-lysine is an essential amino acid vital for protein structure and function. This guide explores the functional differences between delivering these two amino acids as a single dipeptide molecule versus a mixture of their free forms.
The primary hypothesis is that this compound, by utilizing different cellular uptake mechanisms, may offer enhanced bioavailability and a more potent or sustained effect on downstream cellular processes compared to an equimolar mixture of free L-lysine and L-leucine. This is largely attributed to the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1) which mediates the uptake of di- and tripeptides.[1]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data comparing the functional aspects of this compound and its constituent free amino acids. It is important to note that direct comparative data for this compound is limited; therefore, some values are inferred from studies on structurally similar dipeptides.
Table 1: Cellular Uptake and Transport
| Parameter | This compound | Free L-Lysine & L-Leucine | Notes |
| Primary Transport Mechanism | PEPT1 (H⁺-coupled) | Various Na⁺-dependent and independent amino acid transporters (e.g., System L for Leucine, System y⁺L for Lysine) | Dipeptide transport via PEPT1 is often more rapid and efficient than free amino acid transport.[2] |
| Apparent Permeability (Papp) in Caco-2 cells | Potentially > 1.0 x 10⁻⁶ cm/s | Variable, generally lower for individual amino acids | Data for similar dipeptides like Leu-Lys-Pro show significant PEPT1-mediated transport. |
| Intracellular Fate | Rapid hydrolysis to L-Lysine and L-Leucine by cytosolic peptidases | Direct utilization | The biological effects of the dipeptide are largely considered to be mediated by the released free amino acids. |
Table 2: mTORC1 Signaling Activation in Muscle Cells (C2C12 Myotubes)
| Parameter | This compound (Inferred) | Free L-Leucine (2 mM) | Free L-Lysine (2 mM) | Notes |
| Phosphorylation of mTOR (Ser2448) | Expected to be similar or greater than L-Leucine | ~1.7-fold increase | No significant change | Leucine is the primary driver of mTORC1 activation among essential amino acids.[3] |
| Phosphorylation of p70S6K1 (Thr389) | Expected to be similar or greater than L-Leucine | ~5.9-fold increase | ~1.8-fold increase | The effect of this compound is hypothesized to be at least as potent as free leucine due to efficient uptake.[3] |
| Phosphorylation of 4E-BP1 (Thr37/46) | Expected to be similar or greater than L-Leucine | ~2.5-fold increase | No significant change | Leucine uniquely stimulates 4E-BP1 phosphorylation among essential amino acids.[3] |
Table 3: Protein Synthesis and Antioxidant Activity
| Parameter | This compound | Free L-Lysine & L-Leucine | Notes |
| Muscle Protein Synthesis Rate | Potentially more effective than free L-Leucine alone | L-Leucine is a potent stimulator | Studies on dileucine have shown it to be more effective than an equivalent dose of free leucine in stimulating muscle protein turnover.[2] |
| DPPH Radical Scavenging Activity (EC50) | EC50: 52.86 mg/mL (for Leu-Lys) | Lower activity | The peptide bond and amino acid sequence contribute to the antioxidant potential, which is often greater than that of free amino acids.[4][5] |
| Superoxide Radical Scavenging Activity | ~20.5% at 10 mg/mL (for Leu-Lys) | Lower activity | The Leu-Lys sequence shows higher superoxide scavenging activity compared to the Lys-Leu sequence.[4] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinct anabolic signalling responses to amino acids in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of H-Lys-Leu-OH and Its Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of H-Lys-Leu-OH and Its Analogs Supported by Experimental Data.
The dipeptide this compound, and its isomeric counterpart H-Leu-Lys-OH, have garnered significant interest in the scientific community for their diverse biological activities, ranging from antioxidant and anti-aging effects to potential roles in antimicrobial and anti-inflammatory responses. This guide provides a comprehensive comparative analysis of this compound and its analogs, summarizing key performance data from experimental studies and detailing the underlying methodologies.
I. Comparative Biological Activities
The biological efficacy of this compound and its analogs is intrinsically linked to their amino acid sequence and the physicochemical properties of the constituent residues. Leucine, a hydrophobic amino acid, and lysine, a cationic amino acid, impart distinct characteristics to these dipeptides that govern their interactions with biological targets.
Antioxidant and Anti-aging Properties
A key area of investigation for Lys-Leu dipeptides is their capacity to combat oxidative stress, a major contributor to the aging process. Comparative studies between H-Leu-Lys-OH (LK) and this compound (KL) have revealed significant differences in their antioxidant potential.
Table 1: Comparative Antioxidant Activities of Leu-Lys (LK) and Lys-Leu (KL) Dipeptides
| Dipeptide | DPPH Radical Scavenging Activity (%) | Superoxide Radical Scavenging Activity (%) |
| H-Leu-Lys-OH (LK) | 22.04 ± 1.96 | 20.49 ± 0.95 |
| This compound (KL) | 22.31 ± 2.18 | 4.06 ± 0.49 |
| Carnosine (Positive Control) | 27.04 ± 2.39 | 25.22 ± 3.51 |
Data sourced from a study on the effects of dipeptides on Caenorhabditis elegans.[1]
The data indicates that while both dipeptides exhibit comparable DPPH radical scavenging activity, H-Leu-Lys-OH (LK) is significantly more effective at scavenging superoxide radicals than this compound (KL) .[1] This difference in activity underscores the importance of the amino acid sequence in determining the specific antioxidant mechanism.
In the model organism Caenorhabditis elegans, both LK and KL have been shown to prolong mean lifespan, with LK demonstrating a more pronounced effect.[1] Furthermore, treatment with LK was found to decrease intracellular reactive oxygen species (ROS) and suppress the formation of advanced glycation end products (AGEs), which are markers of aging.[1]
Antimicrobial Activity
The combination of a cationic residue (Lysine) and a hydrophobic residue (Leucine) is a common motif in antimicrobial peptides (AMPs). These structural features are crucial for their interaction with and disruption of bacterial membranes. While specific minimum inhibitory concentration (MIC) data for a wide range of this compound analogs is not extensively available in a single comparative study, research on short cationic peptides provides valuable insights into their structure-activity relationship (SAR).
Key SAR principles for antimicrobial activity in Lys-Leu containing peptides include:
-
Cationicity: The positively charged lysine residue is essential for the initial electrostatic interaction with the negatively charged bacterial membrane.
-
Hydrophobicity: The hydrophobic leucine residue contributes to the peptide's ability to insert into and disrupt the lipid bilayer of the bacterial membrane.
-
Amphipathicity: The spatial arrangement of cationic and hydrophobic residues influences the peptide's ability to form structures that perturb the membrane.
Studies on larger peptides incorporating Lys and Leu have shown that substitutions can significantly impact antimicrobial potency and selectivity. For instance, increasing the net positive charge through lysine substitutions or enhancing hydrophobicity with leucine substitutions can modulate antimicrobial and hemolytic (toxicity to red blood cells) activities.
II. Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Workflow for Solid-Phase Peptide Synthesis
References
A Comparative Guide to Confirming the Purity of Synthetic H-Lys-Leu-OH
The accurate assessment of purity is a critical quality attribute for synthetic peptides like H-Lys-Leu-OH, ensuring reliability and reproducibility in research and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is considered the gold standard for separating and identifying the target peptide from synthesis-related impurities.[1][2] This guide provides a comparative framework for validating the purity of synthetic this compound, offering detailed experimental protocols and data presentation to aid in the objective assessment of its quality.
Comparison of Key Analytical Techniques
A multi-faceted approach using orthogonal analytical techniques is essential for the comprehensive characterization of a synthetic peptide. Each method provides distinct, complementary information regarding the purity, identity, and structure of the final product.
| Technique | Primary Information Provided | Key Advantages | Primary Application |
| Reversed-Phase HPLC (RP-HPLC) | Quantitative Purity (% Purity) | High resolution, sensitivity, and reproducibility for quantification.[3] | Determines the percentage of the desired peptide relative to impurities.[4] |
| Mass Spectrometry (MS) | Molecular Identity (Mass Confirmation) | High accuracy for molecular weight determination; can identify impurities by mass.[5][6] | Confirms the molecular weight of the target peptide and impurities.[2] |
| Tandem MS (MS/MS) | Amino Acid Sequence | Provides fragmentation data to confirm the peptide's primary structure.[7][8] | Verifies the correct sequence of amino acids (Lys-Leu). |
| NMR Spectroscopy | Covalent Structure & Conformation | Unambiguously determines the chemical structure, including stereochemistry.[9][10] | Confirms the precise atomic connectivity and identifies structural isomers. |
| Amino Acid Analysis (AAA) | Absolute Quantification & Composition | Provides the exact amount of peptide and the molar ratios of its constituent amino acids.[11] | Determines net peptide content and confirms amino acid composition. |
Illustrative Purity Analysis Data
The following table summarizes hypothetical, yet plausible, data from an HPLC-MS analysis of a synthetic this compound sample. The expected monoisotopic mass of the target peptide is approximately 259.17 Da.
| Analyte | Expected [M+H]⁺ (m/z) | Retention Time (min) | Peak Area (%) | Identity Confirmation |
| This compound | 260.18 | 12.5 | 98.8 | Confirmed by MS/MS fragmentation. |
| Deletion (-Leu) | 147.11 | 8.2 | 0.4 | Impurity mass matches Lysine. |
| Incomplete Deprotection (+Boc) | 360.23 | 15.8 | 0.5 | Mass corresponds to the addition of a Boc protecting group. |
| Oxidation (+16 Da) | 276.18 | 12.1 | 0.3 | Mass suggests oxidation of a residue. |
Experimental Protocols
Robust and well-defined protocols are crucial for accurate and reproducible purity analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[11]
-
Objective: To determine the purity of the this compound sample by separating it from potential impurities.
-
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
This compound sample.
-
-
Protocol:
-
Prepare and thoroughly degas the mobile phases.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.[11]
-
Prepare a sample solution of this compound at a concentration of 1 mg/mL in Mobile Phase A.[1]
-
Inject 10-20 µL of the sample solution.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 214 nm or 220 nm, which is optimal for detecting the peptide bond.[4][12]
-
Calculate purity by dividing the main peptide's peak area by the total area of all detected peaks.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry to confirm both the purity and identity of the peptide in a single run.[13]
-
Objective: To confirm the molecular weight of the main peptide peak and identify impurities based on their mass-to-charge ratio.
-
Protocol:
-
Utilize an HPLC setup similar to the one described above, but replace the TFA in the mobile phases with 0.1% formic acid, which is more compatible with MS detection.[1]
-
Direct the eluent from the HPLC column into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a scan range of m/z 100–1000.[1]
-
The resulting mass spectrum for the main chromatographic peak should show a signal corresponding to the protonated molecular ion [M+H]⁺ of this compound (~260.18 m/z).
-
For sequence confirmation, perform tandem MS (MS/MS) analysis by selecting the precursor ion (260.18 m/z) and subjecting it to collision-induced dissociation (CID) to generate fragment ions that are characteristic of the Lys-Leu sequence.[8][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an in-depth structural confirmation of the synthesized peptide.
-
Objective: To confirm the covalent structure of this compound and ensure the correct connectivity between the lysine and leucine residues.
-
Protocol:
-
Dissolve 2-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a 1D proton (¹H) NMR spectrum to observe the chemical shifts and integrations of all protons.[14]
-
Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), to establish proton-proton couplings within each amino acid residue and confirm their spin systems.[9][15]
-
The spectra should be consistent with the expected structure of this compound, with no significant signals corresponding to structural impurities.
-
Visualized Workflows and Logic
Caption: Workflow from synthesis to quality control of this compound.
Caption: Orthogonal methods for comprehensive peptide validation.
References
- 1. benchchem.com [benchchem.com]
- 2. apexpeptidesupply.com [apexpeptidesupply.com]
- 3. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 15. pubs.acs.org [pubs.acs.org]
H-Lys-Leu-OH: A Potential Dipeptide Enzyme Inhibitor in Drug Discovery
The dipeptide H-Lys-Leu-OH (Lysyl-Leucine) is a molecule of interest in the field of enzyme inhibition, a critical area of drug development and biochemical research. While direct quantitative data on the inhibitory activity of this compound is not extensively documented in publicly available literature, its structural similarity to known bioactive peptides suggests potential inhibitory effects against key enzymes, particularly peptidases such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV). This guide provides a comparative overview of this compound in the context of established inhibitors for these two important enzyme targets, along with detailed experimental protocols for its evaluation.
Potential Enzyme Targets and Comparative Inhibitor Analysis
Based on the structure-activity relationships of known enzyme inhibitors, this compound is a candidate for inhibiting enzymes that recognize and cleave peptide bonds. The presence of a basic amino acid (Lysine) and a hydrophobic amino acid (Leucine) provides a structural motif that could interact with the active sites of various peptidases.
Angiotensin-Converting Enzyme (ACE)
ACE is a central enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension and heart failure. Several di- and tripeptides are known to exhibit ACE inhibitory activity. For instance, the dipeptide H-Lys-Trp-OH has demonstrated ACE inhibition with a half-maximal inhibitory concentration (IC50) of 7.8 μM. Given that the C-terminal dipeptide His-Leu is a natural product of ACE action on angiotensin I, it is plausible that this compound could also interact with the active site of ACE.
Table 1: Comparison of this compound with Known ACE Inhibitors
| Inhibitor | Type | IC50 Value |
| This compound | Dipeptide (Hypothetical) | To Be Determined |
| H-Lys-Trp-OH | Dipeptide | 7.8 μM |
| Captopril | Small Molecule Drug | 0.025 μM (25 nM)[1][2] |
| Enalaprilat | Small Molecule Drug | 1.94 nM[3] |
| Lisinopril | Small Molecule Drug | 1.9 nM[4] |
Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV is a therapeutic approach for type 2 diabetes. Several dipeptides, particularly those containing proline or hydrophobic amino acids, have been identified as DPP-IV inhibitors. For example, the dipeptide Trp-Leu has been identified as a potent DPP-IV inhibitor.[5]
Table 2: Comparison of this compound with Known DPP-IV Inhibitors
| Inhibitor | Type | IC50 Value |
| This compound | Dipeptide (Hypothetical) | To Be Determined |
| Trp-Leu | Dipeptide | <45 μM[5] |
| Trp-Lys | Dipeptide | <45 μM[5] |
| Sitagliptin | Small Molecule Drug | 19 nM |
| Vildagliptin | Small Molecule Drug | 62 nM |
| Saxagliptin | Small Molecule Drug | 50 nM |
Experimental Protocols for Enzyme Inhibition Assays
To ascertain the inhibitory potential and potency of this compound against ACE and DPP-IV, standardized in vitro enzyme inhibition assays are required.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay Protocol
This protocol is based on the spectrophotometric measurement of the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound
-
Captopril (positive control)
-
Borate buffer (100 mM, pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in deionized water to a final concentration of 0.1 U/mL.
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in deionized water and create a series of dilutions.
-
Prepare a stock solution of Captopril in deionized water and create a series of dilutions.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 50 µL of HHL solution.
-
Add 20 µL of the this compound solution at various concentrations (or buffer for control, Captopril for positive control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) formed.
-
Vortex the mixture vigorously for 15 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Measurement:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate in a vacuum concentrator or by heating at 95°C for 10 minutes.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of IC50:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay Protocol
This protocol utilizes a fluorometric assay based on the cleavage of the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
Materials:
-
Human recombinant DPP-IV
-
Gly-Pro-AMC
-
This compound
-
Sitagliptin (positive control)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dilute DPP-IV in Tris-HCl buffer to the desired working concentration.
-
Dissolve Gly-Pro-AMC in DMSO to make a stock solution and then dilute in Tris-HCl buffer to the final working concentration (e.g., 100 µM).
-
Prepare a stock solution of this compound in deionized water or buffer and create a series of dilutions.
-
Prepare a stock solution of Sitagliptin in DMSO and create a series of dilutions in the buffer.
-
-
Enzyme Inhibition Reaction (in a 96-well plate):
-
To each well, add 20 µL of the this compound solution at various concentrations (or buffer for control, Sitagliptin for positive control).
-
Add 20 µL of the DPP-IV enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 1-2 minutes for 30 minutes at 37°C using a fluorescence plate reader.
-
-
Calculation of IC50:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Calculate the percentage of DPP-IV inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100 where Rate_control is the reaction rate of the control and Rate_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of potential this compound activity, the following diagrams are provided.
Caption: Workflow for ACE Inhibition Assay.
Caption: Renin-Angiotensin System and potential inhibition point.
The provided information serves as a foundational guide for researchers and drug development professionals to initiate the investigation of this compound as a potential enzyme inhibitor. The outlined protocols offer a clear path for experimental validation, and the comparative data with known inhibitors establishes a benchmark for assessing its potential therapeutic relevance. Further research is warranted to elucidate the specific inhibitory profile of this dipeptide.
References
Comparative Guide to the Reproducibility and Performance of H-Lys-Leu-OH in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptide H-Lys-Leu-OH and its alternatives, with a focus on the reproducibility of experimental results. Given the limited publicly available data specifically on the reproducibility of this compound, this guide establishes a framework for comparison based on standard methodologies in peptide science. We will compare this compound with commonly used dipeptides, L-alanyl-L-glutamine (Ala-Gln) and Glycyl-L-glutamine (Gly-Gln), which are often used as stabilized sources of glutamine in cell culture media.[1][2][3][4] This comparison will be grounded in the key performance indicators for synthetic peptides: synthesis and purification reproducibility, stability in experimental conditions, and functional efficacy in a relevant application, such as cell culture.
Data Presentation: A Quantitative Comparison
The reproducibility of experiments using synthetic peptides is fundamentally linked to the purity, stability, and well-defined concentration of the peptide. The following tables summarize expected and reported quantitative data for this compound and its alternatives.
Note on this compound Data: Direct experimental data on the synthesis yield, purity, and stability of this compound is not extensively available in the public domain. The values presented are estimates based on standard solid-phase peptide synthesis (SPPS) of similar short peptides.
Table 1: Comparison of Synthesis and Purification Reproducibility
| Parameter | This compound (Estimated) | L-alanyl-L-glutamine (Ala-Gln) | Glycyl-L-glutamine (Gly-Gln) |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Enzymatic / Chemical Synthesis | Enzymatic / Chemical Synthesis |
| Typical Crude Purity | >85% | >95% | >95% |
| Final Purity (after HPLC) | >98% | >99% | >99% |
| Overall Yield | 60-80% | Reported up to 67% (enzymatic)[5] | Similar to Ala-Gln |
| Key Reproducibility Factors | Coupling efficiency, side-chain protection, cleavage conditions | Enzyme activity, substrate concentration, reaction time | Enzyme activity, substrate concentration, reaction time |
Table 2: Comparative Stability in Aqueous Solution (Cell Culture Media Analogue)
| Parameter | This compound (Estimated) | L-alanyl-L-glutamine (Ala-Gln) | Glycyl-L-glutamine (Gly-Gln) |
| Primary Degradation Pathway | Peptide bond hydrolysis | Deamination of glutamine, peptide bond hydrolysis | Deamination of glutamine, peptide bond hydrolysis |
| Half-life at 37°C, pH 7.4 | High (expected to be stable) | Significantly more stable than free Gln; shelf-life of years at pH 6.0, 25°C[6] | Generally less stable than Ala-Gln[6] |
| Common Degradation Products | Lysine, Leucine | Alanine, Glutamine, Pyroglutamic acid, Ammonia | Glycine, Glutamine, Pyroglutamic acid, Ammonia |
| Impact on Experiment | Minimal expected impact from degradation | Minimizes toxic ammonia accumulation compared to free Gln[7][8] | Minimizes toxic ammonia accumulation, but to a lesser extent than Ala-Gln |
Table 3: Functional Performance in Cell Culture (CHO Cells)
| Parameter | This compound (Hypothetical) | L-alanyl-L-glutamine (Ala-Gln) | Glycyl-L-glutamine (Gly-Gln) |
| Primary Function | Nutrient source (Lys, Leu) | Stable glutamine source | Stable glutamine source |
| Effect on Cell Growth | Supports growth by providing essential amino acids | Promotes cell growth and viability, often superior to free Gln[7][9] | Supports cell growth, but may be less effective than Ala-Gln[10] |
| Effect on Protein Titer | Unknown | Can enhance monoclonal antibody titers[7][9] | Can support protein production |
| Uptake Mechanism | Peptide transporters (e.g., PepT1) | Peptide transporters, followed by intracellular enzymatic cleavage | Peptide transporters, followed by intracellular enzymatic cleavage |
Experimental Protocols
Reproducible experimental outcomes are contingent on detailed and consistent protocols. Below are methodologies for the synthesis, purification, and functional assessment of dipeptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard manual Fmoc-SPPS procedure.
1. Resin Preparation:
- Start with a pre-loaded Fmoc-Leu-Wang resin.
- Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from Leucine.
- Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
- In a separate vessel, activate Fmoc-Lys(Boc)-OH (3 equivalents) with a coupling reagent like HCTU (3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
- Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
- Perform a Kaiser test to confirm the completion of the coupling reaction.
4. Final Fmoc Deprotection:
- Repeat step 2 to remove the Fmoc group from the N-terminal Lysine.
5. Cleavage and Deprotection:
- Wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group.
6. Precipitation and Purification:
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final product.
Protocol 2: Stability Assessment in Cell Culture Media
This protocol describes how to evaluate the stability of a dipeptide in a cell culture medium.
1. Sample Preparation:
- Dissolve the dipeptide (this compound, Ala-Gln, or Gly-Gln) in a sterile, serum-free cell culture medium to a final concentration of 5 mM.
- Prepare several aliquots in sterile tubes.
2. Incubation:
- Incubate the tubes at 37°C in a cell culture incubator.
- At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove one aliquot of each dipeptide and immediately freeze it at -80°C to halt any degradation.
3. Sample Analysis:
- Thaw the samples and deproteinize them by adding a precipitating agent like acetonitrile or trichloroacetic acid.
- Centrifuge to remove precipitated proteins.
- Analyze the supernatant using a stability-indicating RP-HPLC method to quantify the remaining dipeptide concentration.
4. Data Analysis:
- Plot the concentration of the dipeptide versus time.
- Calculate the degradation rate and the half-life of the dipeptide under these conditions.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided to illustrate key processes.
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.
Caption: Experimental workflow for comparing dipeptide performance.
References
- 1. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance Quality And Processing Needs Of Biopharma [bioprocessonline.com]
- 4. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 5. Enzymatic production of L-alanyl-L-glutamine by recombinant E. coli expressing α-amino acid ester acyltransferase from Sphingobacterium siyangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. custombiotech.roche.com [custombiotech.roche.com]
- 9. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alanyl-glutamine but not glycyl-glutamine improved the proliferation of enterocytes as glutamine substitution in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of H-Lys-Leu-OH: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is in use. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[1] All handling of solid H-Lys-Leu-OH should occur in a well-ventilated area or under a fume hood to minimize the risk of inhalation.[1] In the event of accidental contact with skin or eyes, the affected area should be flushed with copious amounts of water.[1]
Waste Characterization and Segregation
Proper characterization and segregation of waste are the foundational steps for safe disposal.[1] Waste containing this compound should be classified as chemical waste. It is crucial to prevent the mixing of this peptide waste with other waste streams such as solvents, acids, or bases, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[1] If the peptide has been used in conjunction with biological materials, such as cell cultures, it may need to be treated as biohazardous waste.[1]
Disposal Protocol for this compound
The following table outlines the recommended step-by-step procedure for the disposal of this compound and contaminated materials.
| Step | Procedure | Rationale |
| 1. Container Selection | Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[1] | To prevent leakage and reaction with the container material. |
| 2. Waste Collection | Collect unused or expired solid this compound, along with contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid chemical waste container.[1] | To consolidate all contaminated materials for proper disposal. |
| 3. Labeling | Clearly label the waste container with the contents, including the full chemical name "this compound". | To ensure proper identification and handling by waste management personnel. |
| 4. Secure Storage | Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory.[1] | To prevent accidental spills, unauthorized access, and exposure. |
| 5. Professional Disposal | Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service.[1] | To ensure compliance with all local, state, and federal regulations for hazardous waste disposal. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to underscore that your institution's Environmental Health & Safety office is the primary resource for specific guidance and regulations applicable to your location.[1] Always consult with them before proceeding with the disposal of any chemical waste.
References
Essential Safety and Operational Guide for Handling H-Lys-Leu-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of H-Lys-Leu-OH (L-lysyl-L-leucine), a dipeptide. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and disposal plans to minimize risk and ensure the integrity of your research. While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicity, following general safety protocols for peptides.[1][2]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for any new procedure.[3] The following table summarizes the recommended PPE for handling this compound, particularly when in powdered form.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat.[3][4][5] | Chemical-resistant or disposable coveralls.[3] |
| Hand Protection | Disposable nitrile gloves.[1][3][4] | Double gloving is recommended for enhanced protection.[1][3] |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[3] | Full-face shield or safety goggles for splash hazards.[1][3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[3] | N95 respirator or higher (e.g., use of a fume hood) if there is a risk of aerosolization.[1][3][4] |
| Foot Protection | Closed-toe shoes.[3] | Chemical-resistant boots.[3] |
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][6] |
| Skin Contact | Immediately rinse the affected area with soap and plenty of water for at least 15 minutes.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, using an eyewash station. Seek medical attention.[4][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[6][7] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing exposure and contamination. The following diagram outlines the key steps for safely handling this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1] All waste should be handled in accordance with institutional and local regulations for chemical waste.[2][6]
Waste Segregation and Disposal Procedure:
-
Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[1][2][3]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled waste container. Do not mix peptide waste with other waste streams unless explicitly permitted by your institution's guidelines.[2]
-
Decontamination: Decontaminate all work surfaces after handling the peptide.
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the chemical waste by a licensed service.[2]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
